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  • Product: N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide
  • CAS: 401829-47-8

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Stability Dynamics of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

Executive Summary In the landscape of synthetic intermediates and pharmacophore design, bifunctional aromatic systems offer unique vectors for molecular diversification. N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic intermediates and pharmacophore design, bifunctional aromatic systems offer unique vectors for molecular diversification. N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide (CAS: 401829-47-8) is a highly versatile scaffold featuring an ortho-substituted acetophenone oxime paired with a methanesulfonamide moiety[1].

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a static entity, but as a dynamic system governed by its microenvironment. The interplay between the strong hydrogen-bond donating capacity of the sulfonamide and the coordination potential of the oxime makes it a privileged precursor for nitrogen-rich heterocycles (e.g., benzisoxazoles, quinazolines)[2]. However, successfully leveraging this compound requires a rigorous understanding of its hydrolytic liabilities and structural isomerism.

Structural and Physicochemical Profile

Understanding the baseline physicochemical properties is the first step in designing robust synthetic or analytical workflows.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionCausality / Relevance
Molecular Formula C9H12N2O3S[1]Defines the stoichiometric boundaries required for mass balance calculations in stability assays.
Molecular Weight 228.27 g/mol [1]Critical for precise molarity calculations during kinetic profiling.
Primary Isomer (1E)-configuration[1]Steric relief from the bulky ortho-methanesulfonamide group drives the dominance of the E-isomer.
Sulfonamide pKa ~8.5 - 9.5 (Theoretical)Deprotonation at high pH increases aqueous solubility but can alter the electronic landscape of the phenyl ring.
The Causality of Isomerism and Bonding

The compound predominantly exists in the (1E)-configuration[1]. This is not coincidental; the E-isomer minimizes steric repulsion between the oxime hydroxyl group and the adjacent methanesulfonamide group. Furthermore, the proximity of the sulfonamide N-H (a strong hydrogen bond donor) to the oxime nitrogen (a hydrogen bond acceptor) creates the potential for intramolecular hydrogen bonding, which rigidifies the conformation and influences its receptor-binding kinetics if utilized as an active pharmaceutical ingredient (API).

Chemical Stability and Degradation Pathways

A molecule's stability is defined by its weakest functional link. In this compound, the degradation pathways are highly asymmetric due to the differing robustnesses of its two functional groups.

Sulfonamide Resilience vs. Oxime Lability

Methanesulfonamides are remarkably robust. Unlike carboxamides or methanesulfonates, the methanesulfonamide functional group is highly stable under both strongly acidic and basic conditions[3]. Consequently, degradation is almost exclusively funneled through the oxime moiety.

While oximes demonstrate resilience across a broad pH range (typically pH 2 to 9)[4], they are susceptible to acid-catalyzed hydrolysis at extreme low pH. The textbook explanation for the greater stability of oximes over standard imines invokes the participation of the oxygen atom in electron delocalization, which increases negative-charge density on the carbon, reducing its electrophilicity[5]. Furthermore, the high electronegativity of the oxime oxygen ( χ = 3.5) makes the initial protonation of the nitrogen less thermodynamically favorable, drastically reducing the rate of acid-catalyzed hydrolysis compared to hydrazones[6].

Beckmann Rearrangement

Under thermal stress or in the presence of Lewis acids, the oxime can undergo a Beckmann rearrangement, migrating the alkyl/aryl group to yield the corresponding amide[7]. This must be monitored during high-temperature synthetic steps.

degradation_pathway A Intact Molecule (Oxime) B Acidic Hydrolysis (H+, H2O) A->B Reversible D Lewis Acid / Heat A->D Activation C Ketone Product (N-(2-acetylphenyl)...) B->C -NH2OH E Amide Product (Beckmann Rearrangement) D->E Alkyl Migration

Fig 1. Primary degradation pathways: Acid-catalyzed hydrolysis and Beckmann rearrangement.

Table 2: Forced Degradation Matrix (ICH Q1A Aligned)
Stress ConditionReagent / EnvironmentPrimary DegradantMechanism
Acidic 0.1 N HCl, 60°C, 24hN-(2-acetylphenyl)methanesulfonamideAcid-catalyzed imine protonation and nucleophilic water attack[4][6].
Basic 0.1 N NaOH, 60°C, 24hMinimal degradationMethanesulfonamides resist basic hydrolysis; oximes are stable at high pH[3][8].
Thermal Solid state, 105°C, 7 daysAmide derivativeThermally induced Beckmann rearrangement[7].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness in analytical data, every protocol must be a self-validating system. Novice analysts often overlook the reversibility of oxime hydrolysis. To prevent the liberated hydroxylamine from re-condensing with the ketone during sample workup, our protocol incorporates a chemical "trap"[4].

Protocol: pH-Dependent Hydrolytic Stability Profiling (HPLC-UV)

Step 1: Stock Preparation & Internal Standardization

  • Dissolve N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide in anhydrous DMSO to a concentration of 10 mM.

  • Spike the stock with 1 mM Propylparaben as an Internal Standard (IS) to correct for injection volume variances.

Step 2: Buffer Incubation & Trapping

  • Aliquot 100 µL of the stock into 900 µL of pre-warmed (37°C) aqueous buffers ranging from pH 1.2 to 9.0.

  • Critical Step: Add 50 equivalents of a sacrificial ketone (e.g., acetone or formaldehyde) to the buffer. This acts as a kinetic trap for the released hydroxylamine, driving the hydrolysis reaction to absolute completion and preventing artifactual re-condensation[4].

Step 3: Quenching and HPLC Analysis

  • At designated timepoints (0, 2, 4, 8, 24, 48 hours), extract 50 µL aliquots and quench by neutralizing the pH (using dilute NaOH or HCl depending on the buffer) and diluting 1:10 in mobile phase (Acetonitrile:Water).

  • Analyze via RP-HPLC using a C18 column. Monitor at an isosbestic point (if determined) or use dual-wavelength monitoring (e.g., 254 nm and 280 nm) to cross-validate the quantitation of both the oxime and the resulting ketone.

Step 4: Data Validation (The Mass Balance Check)

  • Calculate the molarity of the remaining oxime and the formed N-(2-acetylphenyl)methanesulfonamide.

  • Self-Validation: The molar sum of the intact oxime and the ketone degradant must equal 100% ± 5% of the initial concentration. A deviation indicates secondary degradation (e.g., oxidation or rearrangement).

stability_workflow S1 1. Sample Prep 10 mM + Internal Standard S2 2. Stress Incubation pH 1.2 - 9.0 buffers + Ketone Trap S1->S2 S3 3. Quenching Neutralization & Dilution S2->S3 S4 4. HPLC-UV Analysis Quantify Oxime & Ketone S3->S4 S5 5. Data Validation Mass Balance > 95% S4->S5

Fig 2. Self-validating HPLC workflow for assessing pH-dependent hydrolytic stability.

Synthetic Utility & Future Perspectives

Beyond its role as an analytical subject, the ortho-aminoacetophenone oxime scaffold is a privileged precursor in heterocyclic chemistry. Reductive cyclization or transition-metal-catalyzed C-H activation of similar ortho-substituted oximes can yield complex architectures such as quinazolines, indazoles, or benzisoxazoles[2].

The robust nature of the methanesulfonamide group allows it to survive harsh cyclization conditions, acting as a stable, lipophilic, and hydrogen-bonding vector in the final pharmacophore[3]. For drug development professionals, mastering the stability dynamics of this intermediate ensures higher yields, fewer genotoxic impurities, and a more streamlined path from bench to pilot scale.

References

  • Molport. "N-{2-[(1E)-1-(hydroxyimino)ethyl]phenyl}methanesulfonamide". Available at: [Link]

  • ChemEurope. "Methanesulfonyl chloride". Available at: [Link]

  • SciSpace / NIH. "Hydrolytic Stability of Hydrazones and Oximes". Available at: [Link]

  • ACS Publications. "Orally Active Oxime Derivatives of the Dopaminergic Prodrug 6-(N,N-Di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one". Available at: [Link]

  • NIH. "Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines". Available at: [Link]

  • Arabian Journal of Chemistry. "Organocatalyst as a synthetic gadget for pharmaceutically potent molecules". Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Utility of CAS 401829-47-8

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of rational drug design, bifunctional building blocks are cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of rational drug design, bifunctional building blocks are critical for synthesizing complex pharmacophores. CAS 401829-47-8 , formally known as N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide, is a highly specialized intermediate featuring both an oxime and a methanesulfonamide moiety on a phenyl scaffold[1]. This whitepaper provides a comprehensive analysis of its physical properties, safety data, pharmacological relevance, and a self-validating experimental workflow for its use in heterocyclic synthesis.

Molecular Identity & Physicochemical Profiling

Understanding the physicochemical baseline of CAS 401829-47-8 is essential for predicting its behavior in organic synthesis and biological assays. The molecule's dual functionality—a hydrogen-bond donating sulfonamide and a nucleophilic oxime—makes it highly versatile but requires strict storage controls to prevent premature degradation[1].

Table 1: Quantitative Physicochemical Properties
ParameterValueSource
Chemical Name N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide[1]
CAS Registry Number 401829-47-8[1],[2]
Molecular Formula C9H12N2O3S[1],[2]
Molecular Weight 228.27 g/mol [1],
MDL Number MFCD09930613[1],[3]
SMILES C\C(=N/O)c1ccccc1NS(C)(=O)=O[2]
Storage Conditions Sealed in dry, room temperature[1]

Safety Data Sheet (SDS) & Risk Mitigation

As an active pharmaceutical intermediate, CAS 401829-47-8 must be handled with rigorous safety protocols. The sulfonamide group can act as a weak acid and a potential dermal sensitizer. According to standard chemical safety guidelines from suppliers like , proper engineering controls are mandatory to prevent mucosal irritation[1].

Table 2: Safety & Handling Data (SDS Summary)
Hazard / ControlSpecification
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Signal Word Warning
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
Engineering Controls Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood
Personal Protective Equipment Nitrile gloves (0.11 mm minimum), safety goggles, lab coat

Causality in Safety Measures: Why is respiratory protection (P261) critical? The compound is typically supplied as a crystalline powder. The fine particulate nature of the solid, combined with the reactive oxime group, can cause acute respiratory tract irritation (STOT SE 3) upon inhalation. Handling within a BSC ensures that aerosolized particulates are captured via HEPA filtration before reaching the operator's breathing zone.

Pharmacological Relevance & Signaling Pathways

In medicinal chemistry, the methanesulfonamide moiety is a privileged structure, most notably recognized as the primary pharmacophore in selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., nimesulide). When CAS 401829-47-8 is utilized as a precursor, the resulting derivatives often target inflammatory pathways.

The sulfonamide group mimics the transition state of arachidonic acid, allowing it to competitively bind to the COX-2 active site. Simultaneously, the oxime-derived structural elements can participate in targeted hydrogen bonding, enhancing enzyme specificity and reducing off-target COX-1 inhibition.

Pathway Stimulus Inflammatory Cytokines (TNF-α, IL-1β) PLA2 Phospholipase A2 (Active) Stimulus->PLA2 Upregulates AA Arachidonic Acid PLA2->AA Cleaves Membrane Lipids COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Binds Active Site PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Enzymatic Conversion Inhibitor Sulfonamide Derivative (from CAS 401829-47-8) Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by sulfonamide-derived pharmacophores.

Synthetic Utility & Experimental Workflow

The ortho-relationship between the oxime and the methanesulfonamide on the phenyl ring makes CAS 401829-47-8 an ideal candidate for intramolecular cyclization, yielding benz-fused heterocycles (such as benzisothiazole or indazole derivatives)[1],[2].

Workflow A CAS 401829-47-8 (Starting Material) B Deprotonation (K2CO3 / DMF) A->B Step 1 C Thermal Cyclization (80°C, -H2O) B->C Step 2 D Benz-fused Heterocycle (Target Pharmacophore) C->D Step 3

Synthetic workflow for the base-promoted cyclization of CAS 401829-47-8.

Standard Operating Procedure: Base-Promoted Intramolecular Cyclization

This protocol is designed as a self-validating system , ensuring that the chemist can confirm the success of each step before proceeding.

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of CAS 401829-47-8 in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF is chosen because its high dielectric constant stabilizes the polar transition state of the impending cyclization. Anhydrous conditions prevent premature hydrolysis of the oxime.

  • Self-Validation: Perform a baseline LC-MS injection. You must observe a clean peak at m/z 229.0 [M+H]+ . This establishes the exact retention time of the starting material for accurate conversion tracking.

Step 2: Base Addition & Activation

  • Action: Add 2.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir the suspension at room temperature for 15 minutes.

  • Causality: K2​CO3​ is selected because it is a mild base—strong enough to deprotonate the acidic sulfonamide nitrogen ( pKa​≈10 ) but not harsh enough to degrade the oxime moiety. The 15-minute ambient stirring ensures complete deprotonation before thermal stress is applied, minimizing side reactions.

Step 3: Thermal Cyclization & In-Process Control (IPC)

  • Action: Elevate the reaction temperature to 80°C and stir for 2 to 4 hours.

  • Self-Validation: At t=2 hours, sample the reaction mixture. Run a Thin-Layer Chromatography (TLC) plate (Hexanes:EtOAc 1:1) and a subsequent LC-MS. The protocol validates itself when the starting material peak ( m/z 229.0) diminishes and a new product peak emerges at m/z 211.0 ( [M+H]+ , corresponding to the loss of H2​O ). Do not proceed to workup until >95% conversion is confirmed.

Step 4: Quenching and Isolation

  • Action: Cool the mixture to 0°C and slowly add ice-cold distilled water dropwise while stirring vigorously. Filter the resulting precipitate and dry under high vacuum.

  • Causality: The rapid addition of water alters the solvent polarity, crashing out the highly lipophilic cyclized product while keeping the water-soluble inorganic salts ( K2​CO3​ , KHCO3​ ) and DMF in the aqueous phase, resulting in a highly pure crude yield.

References

  • Title: N-{2-[(1E)-1-(hydroxyimino)ethyl]phenyl}methanesulfonamide (Molport-005-312-724) Source: Molport URL: [Link]

  • Title: Product Index - AA Blocks Source: AA Blocks URL: [Link]

Sources

Foundational

A Strategic Guide to the Preliminary In Vitro Toxicity Profiling of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

Abstract: The early identification of potential safety liabilities is a cornerstone of modern drug discovery, enabling a "fail fast, fail early" approach that conserves resources and prioritizes the most promising candid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The early identification of potential safety liabilities is a cornerstone of modern drug discovery, enabling a "fail fast, fail early" approach that conserves resources and prioritizes the most promising candidates.[1][2] This guide presents a comprehensive, tiered strategy for establishing the preliminary in vitro toxicity profile of the novel chemical entity, N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide. As no prior biological data for this specific compound is publicly available, this document outlines a logical, mechanism-driven workflow.[3][4] The proposed battery of assays is designed to efficiently assess baseline cytotoxicity, genotoxicity, cardiovascular risk, and metabolic drug-drug interaction (DDI) potential. Each recommended protocol is grounded in international regulatory guidelines and emphasizes the inclusion of robust, self-validating controls to ensure data integrity. This whitepaper is intended for researchers, toxicologists, and drug development professionals seeking to implement a rigorous and efficient early-stage safety assessment for novel compounds.

Introduction and Strategic Overview

N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide is a novel compound whose biological and toxicological properties have not yet been characterized. Its chemical structure, featuring a methanesulfonamide group, a phenyl ring, and an oxime moiety, necessitates a targeted in vitro safety evaluation.

Figure 1: Chemical Structure of the Test Compound
N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol[4]

The goal of a preliminary in vitro toxicity screen is not to conduct an exhaustive characterization, but to rapidly identify major liabilities that would preclude further development.[5][6] A tiered, or stepwise, approach is the most logical and resource-efficient strategy. This involves first establishing a baseline of general cytotoxicity to define the relevant concentration range for subsequent, more specific mechanistic assays.[1]

This guide outlines a three-tiered approach:

  • Tier 1: Baseline Cytotoxicity. Determines the concentration at which the compound kills cells, providing the half-maximal inhibitory concentration (IC50) in relevant cell lines. This is a fundamental first step for dose selection in all other assays.[7]

  • Tier 2: Mechanistic Toxicity Assessment. Probes for specific, high-impact liabilities suggested by the compound's structure and regulatory requirements. This includes genotoxicity, cardiotoxicity, and metabolic interactions.[6][8]

  • Tier 3: Data Integration and Risk Assessment. Synthesizes all generated data to form a coherent initial risk profile, guiding a " go/no-go " decision for the compound's progression.

G cluster_0 Tier 1: Foundational Assessment cluster_2 Tier 3: Decision Making T1_Start Compound Synthesis N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide T1_Cytotox Baseline Cytotoxicity Assay (e.g., MTT/MTS Assay) Determine IC50 in multiple cell lines T1_Start->T1_Cytotox Initial Screening T2_Geno Genotoxicity (Ames Test - OECD 471) T1_Cytotox->T2_Geno Dose-range finding T2_Cardio Cardiotoxicity (hERG Inhibition Assay) T1_Cytotox->T2_Cardio T2_Meta Metabolic DDI Potential (CYP450 Inhibition Assay) T1_Cytotox->T2_Meta T3_Risk Integrated Risk Assessment (Synthesize all data) T2_Geno->T3_Risk T2_Cardio->T3_Risk T2_Meta->T3_Risk T3_Go Proceed to Further Preclinical Studies T3_Risk->T3_Go Acceptable Profile T3_NoGo Terminate Development or Initiate Redevelopment T3_Risk->T3_NoGo Unacceptable Liabilities

Tier 1: Baseline Cytotoxicity Assessment

Scientific Rationale: The initial step in any toxicity profile is to determine the concentrations at which the compound exhibits general cytotoxicity.[7] This is crucial because mechanistic assays are only meaningful when conducted at non-overtly toxic concentrations. The MTT (or MTS) assay is a rapid, cost-effective, and high-throughput colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] The assay relies on the reduction of a yellow tetrazolium salt (MTT) by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells, resulting in the formation of purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the IC50 value of the test compound in two standard cell lines: HepG2 (a human liver cancer cell line, as the liver is a primary site of drug metabolism) and HEK293 (a human embryonic kidney cell line, representing another key organ for drug clearance and toxicity).

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Cell Lines: HepG2, HEK293.

  • Culture Medium: Appropriate for each cell line (e.g., DMEM with 10% FBS).[1]

  • MTT Reagent: 5 mg/mL in sterile PBS.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.[11]

  • 96-well flat-bottom tissue culture plates.

  • Positive Control: Doxorubicin (a known cytotoxic agent).

  • Vehicle Control: DMSO.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]

  • Compound Preparation: Perform a serial dilution of the test compound stock solution to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Prepare dilutions for the positive control as well. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤0.5%).

  • Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of the test compound, positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.[9][12]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[9] The plate can be left overnight in the incubator to ensure complete solubilization.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]

Data Presentation: Cytotoxicity Summary
CompoundCell LineIncubation Time (h)IC50 (µM)
N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamideHepG272[Experimental Value]
N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamideHEK29372[Experimental Value]
Doxorubicin (Positive Control)HepG272[Expected Value ~0.1-1 µM]
Doxorubicin (Positive Control)HEK29372[Expected Value ~0.1-1 µM]

Tier 2: Mechanistic Toxicity Profiling

With the IC50 values established, mechanistic assays can be performed at relevant, non-lethal concentrations (typically up to the IC10).

Genotoxicity Assessment

Scientific Rationale: Genotoxicity assessment is a critical component of safety testing, as compounds that damage DNA can be potential carcinogens.[6] The bacterial reverse mutation assay, or Ames test, is the most common initial screen for genotoxicity and is mandated by regulatory guidelines such as OECD 471.[13] The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[14] The assay detects if the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[14]

A crucial component of this assay is the inclusion of a liver S9 fraction.[15] The S9 fraction contains microsomal and cytosolic enzymes (like Cytochrome P450s) from liver homogenate and simulates mammalian metabolism.[16] This is vital because some compounds (pro-mutagens) only become mutagenic after being metabolically activated.[15][17] The presence of an aromatic phenyl ring in the test compound makes this assessment particularly important.

Experimental Protocol: Ames Test (OECD 471)

Materials:

  • Bacterial Strains: At least five strains, e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA (pKM101).

  • S9 Fraction: Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver S9.[15]

  • Cofactors for S9 Mix: NADP, Glucose-6-phosphate.[15]

  • Minimal Glucose Agar Plates.

  • Positive Controls: Known mutagens specific for each strain, both with and without S9 activation (e.g., sodium azide for TA1535 without S9, 2-aminoanthracene for TA100 with S9).

  • Negative Control: Vehicle (e.g., DMSO).

Step-by-Step Methodology:

  • Assay Conditions: The test is performed in two independent experiments, both with and without the S9 metabolic activation system.[13]

  • Exposure (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of the S9 mix or a buffer.

    • Incubate this mixture for a short period (e.g., 20-30 minutes).

    • Add 2 mL of molten top agar containing a trace amount of histidine.

    • Pour the entire mixture onto the surface of a minimal glucose agar plate and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count for at least one strain.

Cardiovascular Safety Assessment

Scientific Rationale: Drug-induced cardiac arrhythmia, often linked to the prolongation of the QT interval on an electrocardiogram, is a major reason for the withdrawal of drugs from the market.[18][19] The primary underlying mechanism for this effect is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[18][20] Therefore, assessing a compound's potential to inhibit the hERG channel is a mandatory part of preclinical safety assessment, as outlined in ICH S7B guidelines.[21][22][23] Automated patch-clamp systems provide a high-throughput method to measure the electrical current through the hERG channel in a stable cell line.[18]

Experimental Protocol: hERG Inhibition Assay (Automated Patch-Clamp)

Materials:

  • Cell Line: HEK293 cells stably transfected with the hERG gene.[18]

  • Automated Patch-Clamp System (e.g., QPatch, SyncroPatch).

  • Extracellular and Intracellular Solutions (buffers).[20]

  • Positive Control: A known hERG inhibitor (e.g., E-4031, Cisapride).[18]

  • Vehicle Control: DMSO.

Step-by-Step Methodology:

  • Cell Preparation: Cells are cultured and prepared according to the specific requirements of the automated patch-clamp platform.

  • System Setup: The system establishes a high-resistance seal ("gigaseal") between the cell membrane and the recording electrode, achieving the whole-cell patch-clamp configuration.

  • Baseline Current: A specific voltage protocol is applied to the cell to elicit and measure the baseline hERG current.[18]

  • Compound Application: The test compound is perfused over the cell at multiple concentrations (e.g., 0.1, 1, 10 µM), typically applied sequentially to the same cell.[18] The current is measured after a steady-state inhibition is achieved (usually within 3-5 minutes).[20]

  • Data Acquisition: The system records the hERG tail current at each concentration.

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to the baseline current. An IC50 value is determined by fitting the concentration-response data to a suitable equation.

Metabolic Stability and DDI Potential

Scientific Rationale: Cytochrome P450 (CYP) enzymes are a family of liver enzymes responsible for the metabolism of the majority of clinical drugs.[24][25] Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity.[26] This is a common cause of drug-drug interactions (DDIs).[27] Regulatory agencies like the FDA require in vitro assessment of a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[28][29] Fluorometric assays using human liver microsomes (HLMs) offer a rapid and sensitive method for determining the IC50 of a compound against these key enzymes.[25]

Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)

Materials:

  • Human Liver Microsomes (HLMs).[24]

  • Specific fluorescent probe substrates for each CYP isoform (e.g., Vivid® substrates).

  • NADPH regenerating system (cofactor for CYP activity).

  • Positive Controls: Known inhibitors for each isoform (e.g., Ketoconazole for CYP3A4).

  • 96-well black plates.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In each well, prepare a reaction mixture containing buffer, HLMs, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to interact with the enzymes.

  • Initiate Reaction: Initiate the metabolic reaction by adding a mix of the specific fluorescent probe substrate and the NADPH regenerating system.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time as the substrate is converted to a fluorescent metabolite.

  • Data Analysis: The rate of reaction (slope of the fluorescence vs. time curve) is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the vehicle control. An IC50 value is calculated from the concentration-response curve.[24]

Data Presentation: Mechanistic Toxicity Summary
AssayEndpointResultInterpretation
Ames Test (OECD 471) Mutagenicity[Positive/Negative][e.g., Positive in TA98 with S9 activation suggests mutagenic potential after metabolic activation]
hERG Inhibition IC50 (µM)[Experimental Value][e.g., IC50 > 30 µM suggests low risk of QT prolongation]
CYP1A2 Inhibition IC50 (µM)[Experimental Value][e.g., IC50 < 1 µM suggests high potential for DDI]
CYP2C9 Inhibition IC50 (µM)[Experimental Value][e.g., IC50 > 10 µM suggests low potential for DDI]
CYP2C19 Inhibition IC50 (µM)[Experimental Value][e.g., IC50 > 10 µM suggests low potential for DDI]
CYP2D6 Inhibition IC50 (µM)[Experimental Value][e.g., IC50 > 10 µM suggests low potential for DDI]
CYP3A4 Inhibition IC50 (µM)[Experimental Value][e.g., IC50 < 1 µM suggests high potential for DDI]

Tier 3: Integrated Risk Assessment and Decision Making

Scientific Rationale: The final step is to synthesize the data from all tiers into a coherent risk profile. This is not a simple checklist but an integrated analysis that weighs the severity of each finding against the intended therapeutic context of the compound. For example, a low therapeutic index (in vitro), calculated from the ratio of a toxicity endpoint (e.g., hERG IC50) to a potency endpoint (e.g., target IC50), might be a red flag. A positive Ames test is a very serious liability. Significant CYP inhibition at concentrations expected to be seen in the clinic suggests a high risk of DDI.[30] This integrated assessment informs the critical " go/no-go " decision.

G Start Synthesized Data from Tiers 1 & 2 Q_Geno Ames Test Positive? Start->Q_Geno Q_Cyto High Cytotoxicity? (e.g., IC50 < 1µM) Q_Geno->Q_Cyto No NoGo1 High Risk: Terminate or Redesign Q_Geno->NoGo1 Yes Q_hERG Significant hERG Inhibition? (e.g., IC50 < 10µM) Q_Cyto->Q_hERG No NoGo2 High Risk: Terminate or Redesign Q_Cyto->NoGo2 Yes Q_CYP Significant CYP Inhibition? (e.g., IC50 < 1µM) Q_hERG->Q_CYP No Consider Moderate Risk: Investigate Further / Consider Therapeutic Window Q_hERG->Consider Yes Q_CYP->Consider Yes Go Acceptable Profile: Proceed to next stage Q_CYP->Go No

Conclusion

This technical guide provides a structured, rationale-driven framework for the initial in vitro toxicological evaluation of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide. By adopting a tiered approach that moves from broad cytotoxicity screening to specific, high-impact mechanistic assays, researchers can efficiently identify potential safety liabilities early in the drug discovery process. Adherence to established protocols and regulatory guidelines, such as those from the OECD and ICH, ensures the generation of robust and reliable data. This proactive approach to safety assessment is indispensable for de-risking novel chemical entities and making informed decisions, ultimately accelerating the path to identifying safe and effective medicines.[6][31]

References

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • The PSCI. (n.d.). IN VITRO GENOTOXICITY TESTING STRATEGY. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, November 13). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • IPHASE Biosciences. (2025, April 22). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. Retrieved from [Link]

  • Cox, J. A., et al. (2015). utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Oxford Academic. Retrieved from [Link]

  • Inotiv. (2025, April 2). Understanding ICH E14/S7B Best Practices for Nonclinical Studies. Retrieved from [Link]

  • Gentronix. (2026, March 19). OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. Retrieved from [Link]

  • Trinova Biochem. (n.d.). S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Retrieved from [Link]

  • Cox, J. A., et al. (2016, March 15). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. PubMed. Retrieved from [Link]

  • Zhang, L., et al. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. Retrieved from [Link]

  • Federal Register. (2024, August 2). M12 Drug Interaction Studies; M12 Drug Interaction Studies: Questions and Answers; International Council for Harmonisation; Guidances for Industry; Availability. Retrieved from [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

  • Wikipedia. (n.d.). S9 fraction. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 2020 FDA Drug-Drug Interaction Guidance -Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists. Retrieved from [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • IT Medical Team. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]

  • PubMed. (2005, May 15). ICH S7B draft guideline on the non-clinical strategy for testing delayed cardiac repolarisation risk of drugs: a critical analysis. Retrieved from [Link]

  • Li, X., et al. (2016, August). Cardiotoxicity screening: a review of rapid-throughput in vitro approaches. PubMed. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • PubChemLite. (n.d.). N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide (C9H12N2O3S). Retrieved from [Link]

  • European Medicines Agency. (2006). S 7 B The nonclinical Evaluation of the Potential for delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pha. Retrieved from [Link]

  • News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). In vitro genotoxicity testing – bacterial reverse mutation assay. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • European Medicines Agency. (2005, May 31). ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro CYP inhibition pooled. Retrieved from [Link]

  • International Council for Harmonisation. (2005, May 12). The Non-Clinical Evaluation of The Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved from [Link]

  • Blaauboer, B. J. (n.d.). In Vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. Retrieved from [Link]

  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Hydroxy-5-{1-hydroxy-2-[1-(4-methoxy-phenyl)-2-phenyl-ethylamino]-ethyl}-phenyl)-methanesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(hydroxymethyl)phenyl)methanesulfonamide. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide as a Versatile Ligand for Transition Metal Complexes

Introduction: A Ligand of Unique Potential In the dynamic fields of coordination chemistry and drug development, the design of novel ligands is paramount to unlocking new functionalities and therapeutic avenues. N-{2-[1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Ligand of Unique Potential

In the dynamic fields of coordination chemistry and drug development, the design of novel ligands is paramount to unlocking new functionalities and therapeutic avenues. N-{2-[1-hydroxyimino)ethyl]phenyl}methanesulfonamide is a compelling, yet underexplored, ligand that integrates two key functional moieties: a sulfonamide group and an oxime group. This unique combination offers a rich coordination landscape for transition metals, with the potential for diverse applications ranging from catalysis to medicinal chemistry.

The sulfonamide group, a cornerstone in medicinal chemistry, can act as a versatile coordinating agent through its nitrogen and oxygen atoms.[1][2] Its coordination to a metal center can enhance the lipophilicity and biological activity of the resulting complex.[1][2] The oxime group is a well-established chelating agent, capable of forming stable complexes with a wide range of metal ions.[3][4][5] The juxtaposition of these two functionalities on an aromatic backbone creates a multidentate ligand with the potential for forming stable and electronically tunable transition metal complexes.

This guide provides a comprehensive overview of the proposed synthesis of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide, detailed protocols for its use in the synthesis of transition metal complexes, and a discussion of their potential applications. The methodologies presented herein are based on established chemical principles and analogous reactions from the literature, providing a solid foundation for researchers to explore the potential of this promising ligand.

Part 1: Synthesis of the Ligand: N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

The synthesis of the title ligand can be achieved through a straightforward two-step process, starting from the commercially available 2-aminoacetophenone. The first step involves the sulfonylation of the amino group, followed by the oximation of the ketone.

Step 1: Synthesis of N-(2-acetylphenyl)methanesulfonamide

This procedure is adapted from established methods for the synthesis of N-arylsulfonamides.[6][7] The reaction involves the nucleophilic attack of the amino group of 2-aminoacetophenone on the sulfur atom of methanesulfonyl chloride, with a base to neutralize the HCl byproduct.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminoacetophenone135.175.00 g36.99 mmol
Methanesulfonyl Chloride114.554.65 g (3.25 mL)40.69 mmol
Pyridine79.103.23 g (3.30 mL)40.83 mmol
Dichloromethane (DCM)-100 mL-
2M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminoacetophenone (5.00 g, 36.99 mmol) and pyridine (3.30 mL, 40.83 mmol) in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (3.25 mL, 40.69 mmol) in 20 mL of dichloromethane to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture sequentially with 50 mL of 2M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-acetylphenyl)methanesulfonamide as a solid.

Step 2: Synthesis of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

This oximation procedure is adapted from a reliable method for the synthesis of oximes from ketones.[8][9]

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-acetylphenyl)methanesulfonamide213.265.00 g23.44 mmol
Hydroxylamine Hydrochloride69.494.88 g70.22 mmol
Sodium Hydroxide40.007.50 g187.5 mmol
Ethanol-50 mL-
Water-10 mL-
Ethyl Acetate-As needed-
Anhydrous Magnesium Sulfate-As needed-

Protocol:

  • In a 250 mL round-bottom flask, dissolve N-(2-acetylphenyl)methanesulfonamide (5.00 g, 23.44 mmol) in 50 mL of ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (4.88 g, 70.22 mmol) and sodium hydroxide (7.50 g, 187.5 mmol) in 10 mL of water.

  • Add the aqueous solution to the ethanolic solution of the ketone.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 50 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide.

  • Purify the product by recrystallization to obtain the final ligand.

Part 2: Synthesis of Transition Metal Complexes

The synthesized ligand can be used to prepare a variety of transition metal complexes. The following are general protocols for the synthesis of Ni(II), Cu(II), and Co(II) complexes. These protocols are based on common methods for the coordination of oxime-containing ligands.[5][10][11]

General Considerations:
  • Metal to Ligand Ratio: A 1:2 metal-to-ligand molar ratio is typically employed for bidentate ligands to form octahedral or square planar complexes.

  • pH Adjustment: The pH of the reaction mixture is often adjusted to facilitate the deprotonation of the oxime group, which is usually necessary for coordination. A weak base like sodium acetate or a dilute NaOH solution can be used.

  • Solvents: A mixture of ethanol and water is commonly used to dissolve both the ligand and the metal salt.

Protocol for Synthesis of a Generic M(II) Complex (M = Ni, Cu, Co)

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Quantity (for Ni)Quantity (for Cu)Quantity (for Co)Moles
N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide228.271.00 g1.00 g1.00 g4.38 mmol
Nickel(II) Acetate Tetrahydrate248.840.545 g--2.19 mmol
Copper(II) Acetate Monohydrate199.65-0.437 g-2.19 mmol
Cobalt(II) Acetate Tetrahydrate249.08--0.546 g2.19 mmol
Ethanol-50 mL50 mL50 mL-
Water-20 mL20 mL20 mL-
1M Sodium Hydroxide-As neededAs neededAs needed-

Protocol:

  • Dissolve N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide (1.00 g, 4.38 mmol) in 50 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the respective metal(II) acetate salt (2.19 mmol) in 20 mL of warm water.

  • Add the aqueous metal salt solution to the hot ethanolic ligand solution with continuous stirring.

  • Adjust the pH of the mixture to 6.5-7.5 by the dropwise addition of 1M NaOH solution. A color change or precipitation should be observed.

  • Reflux the reaction mixture for 2-3 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid with water, then with a small amount of cold ethanol.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Part 3: Characterization of the Ligand and Complexes

A comprehensive characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity and purity. The following techniques are recommended:

TechniquePurpose
For the Ligand:
Melting PointTo assess purity.
¹H and ¹³C NMR SpectroscopyTo confirm the molecular structure.
FT-IR SpectroscopyTo identify key functional groups (O-H, C=N, S=O, N-H).
Mass SpectrometryTo determine the molecular weight.
Elemental AnalysisTo confirm the empirical formula.
For the Metal Complexes:
Molar ConductivityTo determine the electrolytic nature of the complexes.
Magnetic SusceptibilityTo determine the geometry of the complexes (e.g., octahedral vs. square planar).
UV-Vis SpectroscopyTo study the electronic transitions and coordination environment.
FT-IR SpectroscopyTo observe shifts in the ligand's vibrational bands upon coordination.
Elemental AnalysisTo confirm the stoichiometry of the complex.
TGA/DSCTo study the thermal stability and decomposition pattern.

Part 4: Potential Applications

The unique structural features of transition metal complexes of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide suggest a range of potential applications, particularly in catalysis and medicinal chemistry.

Catalysis

Transition metal complexes are widely used as catalysts in various organic transformations.[12][13] The presence of both a "hard" oxygen donor from the oxime and a "borderline" nitrogen donor from the sulfonamide allows for fine-tuning of the electronic properties of the metal center. This can be advantageous in catalytic cycles that involve changes in the metal's oxidation state. Potential catalytic applications include:

  • Oxidation Reactions: The complexes could be investigated as catalysts for the oxidation of alcohols, alkenes, or sulfides.

  • Coupling Reactions: Palladium complexes of this ligand could be explored as catalysts in cross-coupling reactions, a cornerstone of modern organic synthesis.[12]

  • Hydrogenation Reactions: The complexes might exhibit catalytic activity in the hydrogenation of unsaturated compounds.

Medicinal Chemistry and Drug Development

Sulfonamide-containing compounds form the basis of a wide range of therapeutic agents.[1][2] The coordination of these ligands to metal ions can lead to enhanced biological activity.[1][2] Potential therapeutic applications for these complexes include:

  • Anticancer Agents: Many metal complexes, particularly those of platinum, ruthenium, and gold, have been investigated as anticancer drugs.[1][2][14] The prepared complexes could be screened for their cytotoxicity against various cancer cell lines. The sulfonamide moiety may also target carbonic anhydrase, an enzyme overexpressed in many tumors.[1]

  • Antimicrobial Agents: The coordination of metal ions to organic ligands can significantly enhance their antimicrobial activity. The complexes could be tested against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibitors: The specific geometry and electronic properties of the metal complexes may allow them to act as inhibitors for specific enzymes involved in disease pathways.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Ligand Synthesis cluster_1 Complex Synthesis start 2-Aminoacetophenone step1 Sulfonylation with Methanesulfonyl Chloride start->step1 intermediate N-(2-acetylphenyl)methanesulfonamide step1->intermediate step2 Oximation with Hydroxylamine HCl intermediate->step2 ligand N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide step2->ligand complexation Complexation Reaction ligand->complexation metal_salt Transition Metal Salt (e.g., Ni(OAc)2, Cu(OAc)2, Co(OAc)2) metal_salt->complexation complex Transition Metal Complex [M(Ligand)2] complexation->complex

Caption: Proposed workflow for the synthesis of the ligand and its transition metal complexes.

Coordination Modes of the Ligand

G cluster_0 Bidentate N,N-Coordination cluster_1 Bidentate N,O-Coordination cluster_2 Bidentate N,O-Coordination (Sulfonamide) a M n1 N(oxime) a->n1 n2 N(sulfonamide) a->n2 b M n3 N(oxime) b->n3 o1 O(oxime) b->o1 c M n4 N(sulfonamide) c->n4 o2 O(sulfonamide) c->o2

Caption: Possible bidentate coordination modes of the N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide ligand.

Conclusion

N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide represents a highly promising ligand for the development of novel transition metal complexes. The synthetic protocols outlined in this guide provide a clear and accessible pathway for its preparation and subsequent use in coordination chemistry. The potential applications in catalysis and medicinal chemistry are vast and warrant further investigation. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further exploration into the rich chemistry and potential of this versatile ligand and its metal complexes.

References

  • Gulea, A., et al. (2014). Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation. PMC. [Link]

  • Demir, I., et al. (2013). Synthesis and Characterization of A Vic-Dioxime Derivative and Investigation of its Complexes with Ni(II), Co(II), Cu(II) and UO2(VI) Metals. ResearchGate. [Link]

  • Kaya, M., et al. (2008). Synthesis and Characterization of Complexes of vic-Dioxime Derivatives with Transition Metal. Asian Journal of Chemistry. [Link]

  • Bati, H., et al. (1998). The Synthesis and Characterization of Some New vic-Dioxime Ligands and Their Ni(II), Cu(II) and Co(II) Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of N-Phenylmethanesulfonamide. [Link]

  • Michalska, D., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PMC. [Link]

  • ResearchGate. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. [Link]

  • Canpolat, E., & Kaya, M. (2006). Synthesis of vic-Dioxime Derivatives with Hydrazone Side Groups and Their Metal Complexes. Turkish Journal of Chemistry. [Link]

  • Straw, E. (2022). Heterocyclic Sulphonamide Metal Complexes: Synthesis and Biological Activity. Analytical Chemistry: An Indian Journal. [Link]

  • Kumar, A. (2023). Oxime ligands: Organometallic synthesis and catalysis. Taylor & Francis Online. [Link]

  • Kukushkin, V. Y., et al. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews. [Link]

  • ResearchGate. (2023). Transition Metal-Catalyzed Reactions Involving Oximes. [Link]

  • Michalska, D., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PubMed. [Link]

  • Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

  • Chobe, P. P., et al. (2014). Asymmetric Reduction of N-[4-(2-Bromoacetyl)phenyl]methanesulfonamide by Employing Candida viswanathii MTCC 5158. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • Royal Adhesives & Sealants. (n.d.). 2-Aminoacetophenone (CAS 551-93-9). [Link]

Sources

Application

Application Note: NMR Spectroscopy Sample Preparation for N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Analytical Objectives & Physicochemical Profiling N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide is a bifunctional aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Analytical Objectives & Physicochemical Profiling

N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide is a bifunctional aromatic molecule featuring a methanesulfonamide moiety and an acetophenone-derived oxime group. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy requires overcoming two primary analytical challenges:

  • Preservation of Exchangeable Protons: The molecule contains two highly exchangeable protons (the oxime -OH and the sulfonamide -NH) which are critical for confirming structural integrity.

  • Geometric Isomerism: The oxime group can exist as E and Z isomers[1]. High-resolution spectra are required to accurately integrate the methyl and aromatic signals to determine the E/Z ratio.

This guide outlines a self-validating protocol designed to maximize magnetic field homogeneity, suppress chemical exchange, and ensure high-fidelity spectral acquisition.

Solvent Rationale & Causality

The selection of the deuterated lock solvent dictates the success or failure of this NMR experiment.

  • The Failure of Non-Polar/Protic Solvents: In weakly hydrogen-bonding solvents like CDCl₃, the -OH and -NH protons undergo intermediate chemical exchange with trace moisture, often appearing as broad, indistinguishable baseline humps or disappearing entirely[2]. Protic solvents like CD₃OD will completely exchange these protons with deuterium, rendering them invisible.

  • The DMSO-d₆ Advantage: Anhydrous Dimethyl sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent for this protocol. As a strong hydrogen-bond acceptor, DMSO-d₆ tightly solvates the -OH and -NH groups, drastically reducing their intermolecular chemical exchange rates. This specific solvent-solute interaction "locks" the protons on the NMR timescale, allowing the oxime -OH to resolve as a sharp singlet near 11.2 ppm[1] and the sulfonamide -NH as a distinct singlet between 9.0 and 9.8 ppm[3].

Quantitative Data & Spectral Markers

To validate the success of the sample preparation, the resulting ¹H NMR spectrum must be cross-referenced against the expected chemical shifts for this structural class.

Table 1: Expected ¹H NMR Chemical Shifts in DMSO-d₆

Functional GroupExpected Shift (ppm)MultiplicityIntegrationDiagnostic Value
Oxime (-OH) ~11.2 - 11.3Singlet (broad)1HConfirms oxime formation; highly sensitive to moisture[1][4].
Sulfonamide (-NH) ~9.0 - 9.8Singlet1HConfirms sulfonamide integrity; exchangeable[3].
Aromatic Ring ~7.1 - 7.8Multiplet4HConfirms the ortho-substitution pattern[2].
Sulfonamide (-CH₃) ~2.9 - 3.0Singlet3HSharp reference peak; must not overlap with water[5].
Oxime (-CH₃) ~2.1 - 2.4Singlet3HChemical shift varies slightly between E and Z isomers[1].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure spectral quality before machine time is utilized.

Step 1: Material Quantification
  • Action: Weigh the analyte into a clean, static-free glass vial. Do not weigh directly into the NMR tube.

  • Parameters: For routine ¹H NMR, target 5–15 mg of sample. For ¹³C NMR, target 30–50 mg [6].

  • Causality: Over-concentrated samples increase solution viscosity, slowing molecular tumbling and leading to broad lines. Under-concentrated samples require excessive acquisition times to achieve an acceptable signal-to-noise ratio[7].

Step 2: Solvent Addition and Homogenization
  • Action: Add exactly 0.6 mL of anhydrous DMSO-d₆ to the vial[6]. Use a fresh, sealed ampoule to prevent moisture contamination[8].

  • Action: Vortex the vial gently. If dissolution is incomplete, sonicate for 30–60 seconds.

  • Validation Check 1 (Visual): Hold the vial against a strong light source. The solution must be optically clear. Any suspended particulates will distort the magnetic field lines (creating magnetic susceptibility gradients), causing severe shimming difficulties and asymmetrical peak broadening[7].

  • Action (Conditional): If the solution is cloudy, filter it through a 0.22 µm PTFE syringe filter directly into the NMR tube[6].

Step 3: Tube Transfer and Preparation
  • Action: Transfer the homogenized solution into a high-quality 5 mm glass NMR tube using a glass Pasteur pipette.

  • Validation Check 2 (Geometric): Measure the solvent height. It must be between 40 mm and 50 mm [9]. A uniform fill height across all laboratory samples minimizes the need for extensive Z-shim adjustments between runs[10].

  • Action: Wipe the exterior of the NMR tube with a Kimwipe moistened with isopropanol to remove finger oils, which can cause spinning artifacts and contaminate the probe[9].

Workflow Visualization

NMR_Workflow Start Target Molecule: N-{2-[1-(hydroxyimino)ethyl]phenyl} methanesulfonamide Weigh Weigh Analyte 1H: 5-15 mg | 13C: 30-50 mg Start->Weigh Solvent Add 0.6 mL Anhydrous DMSO-d6 (Preserves -OH / -NH signals) Weigh->Solvent Mix Vortex / Sonicate Validate: Visual clarity check Solvent->Mix Decision Are particulates visible? Mix->Decision Filter Filter through PTFE syringe (Removes shimming artifacts) Decision->Filter Yes Transfer Transfer to 5mm NMR Tube Validate: 40-50 mm fill height Decision->Transfer No Filter->Transfer Acquire Acquire Spectrum Check E/Z isomer ratio Transfer->Acquire

Caption: Figure 1: Self-validating NMR sample preparation workflow for oxime-sulfonamide derivatives.

Quality Control & Troubleshooting

  • Validation Check 3 (Moisture Interference): In the acquired ¹H spectrum, examine the residual water peak at ~3.33 ppm. If its integration exceeds the integration of the sulfonamide methyl group (~2.9 ppm), the sample is too wet. Excess water will initiate rapid proton exchange, broadening the critical -OH and -NH signals. Solution: The sample must be lyophilized and re-prepared using a fresh ampoule of DMSO-d₆[8].

  • Validation Check 4 (Shimming Integrity): Examine the residual DMSO-d₆ quintet at 2.50 ppm. The peak should be sharp and symmetrical. If the peak exhibits a "tail" or asymmetric broadening, the Z-axis shims (Z1, Z2, Z3) are poorly adjusted, likely due to a failure to filter out microscopic particulates[10].

  • Missing Exchangeable Protons: If the -OH and -NH peaks are missing despite using anhydrous DMSO-d₆, the sample may be contaminated with trace paramagnetic transition metals (e.g., Fe²⁺, Cu²⁺) from impure reagents or degraded spatulas[7]. Solution: Re-purify the compound via a short silica plug or recrystallization before re-acquiring the spectrum.

References

  • 7. Organomation.

  • 10. Washington University.

  • 9. University of Oklahoma.

  • 8. Taxation and Customs Union (europa.eu).

  • 6. Chemical Instrumentation Facility - Iowa State University. 6.1. Misurata University.

  • 2. Magritek. 8.4. ARPG Web. 9.5. ChemicalBook. 10.3. PMC (NIH).

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Method

Application Note: Storage, Handling, and Experimental Protocols for N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

Introduction & Structural Rationale N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide (CAS: 401829-47-8) is a specialized biochemical probe characterized by the dual presence of a methanesulfonamide moiety and a hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide (CAS: 401829-47-8) is a specialized biochemical probe characterized by the dual presence of a methanesulfonamide moiety and a hydroxyimino (oxime) group[1]. In drug discovery and molecular biology, methanesulfonamides are frequently utilized as pharmacophores for targeting specific enzymes (e.g., cyclooxygenases) or modulating G-protein coupled receptors (GPCRs)[2][3]. The inclusion of the oxime group provides a unique hydrogen-bonding network that can enhance target affinity while maintaining a high degree of hydrolytic stability compared to traditional imines or hydrazones[4].

As a Senior Application Scientist, I emphasize that the reliability of any in vitro assay utilizing this compound hinges entirely on preserving the integrity of the C=N-OH (oxime) bond and ensuring complete solvation of the sulfonamide group. This guide outlines the causal relationships between the compound's physicochemical properties and the rigorous handling protocols required to yield reproducible, self-validating experimental data.

Physicochemical Properties & Stability Dynamics

Understanding the intrinsic stability of the oxime linkage is paramount. Quantitative studies demonstrate that at physiological pH (pD 7.0), the first-order rate constant for oxime hydrolysis is approximately 600-fold lower than that of simple methylhydrazones, making oximes exceptionally robust for biological assays[4][5]. However, oxime hydrolysis is strictly acid-catalyzed[4]. Therefore, exposure to acidic microenvironments or atmospheric moisture (which can form weak acids over time) must be mitigated during storage.

Furthermore, methanesulfonamide derivatives are highly sensitive to the quality of the solvent. While soluble in dimethyl sulfoxide (DMSO), the use of hygroscopic (moisture-absorbing) DMSO significantly degrades solubility and accelerates compound precipitation[6].

Table 1: Physicochemical Properties & Storage Parameters
ParameterSpecificationScientific Rationale / Causality
CAS Number 401829-47-8[1]Unique identifier for the specific oxime isomer.
Molecular Formula C9H12N2O3S[1]Dictates the compound's steric bulk and binding profile.
Molecular Weight 228.27 g/mol [1]Used for precise molarity calculations in stock preparation.
Solubility Soluble in DMSO; slightly in Methanol[3][6]DMSO disrupts intermolecular hydrogen bonds of the sulfonamide.
Hydrolytic Stability High at pH 7.0; Labile at pH < 5.0[4][5]The electronegative oxygen of the oxime resists protonation at neutral pH.
Long-Term Storage -20°C, desiccated, argon-purged[7]Prevents acid-catalyzed hydrolysis and oxidative degradation.

Safety and Handling (EHS Guidelines)

Methanesulfonamide derivatives are classified as irritants. They can cause irritation to the eyes, respiratory system, and skin (Hazard statements H315, H319)[3].

  • Personal Protective Equipment (PPE): Always handle the API powder in a Class II biosafety cabinet or chemical fume hood. Wear an N95-equivalent dust mask, protective eyeshields, and nitrile gloves[3].

  • Causality for Caution: Inhalation of the fine powder can lead to mucous membrane irritation. Furthermore, accidental contact with strong acids or water can potentially release toxic byproducts, including hydrogen chloride gas depending on synthesis impurities[8].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Preparation of 10 mM Anhydrous Master Stock

To prevent premature hydrolysis and ensure uniform assay dosing, the master stock must be prepared under strictly anhydrous conditions.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating oxime hydrolysis.

  • Weighing: Weigh exactly 2.28 mg of the compound using an analytical microbalance.

  • Solvation: Add 1.0 mL of freshly opened, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock[6]. Causality: Hygroscopic DMSO introduces water, which not only reduces the solubility of the methanesulfonamide but also acts as a nucleophile over time.

  • Dissolution: Vortex gently for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at 25°C for 2 minutes.

  • Aliquoting & Storage: Divide the stock into 20 µL single-use aliquots in amber microcentrifuge tubes. Purge the headspace with Argon gas before sealing, and store immediately at -20°C[7].

Workflow A 1. Weigh API (Desiccated Environment) B 2. Dissolve in Anhydrous DMSO A->B Add Solvent C 3. Aliquot (Single-use vials) B->C Vortex & Inspect D 4. Store at -20°C (Argon Purged) C->D Seal & Freeze E 5. QC Validation (LC-MS / NMR) D->E Periodic Stability Check

Workflow for the anhydrous preparation and quality control of methanesulfonamide oxime stocks.

Protocol B: In Vitro Cellular Assay Application

This protocol is designed to validate the compound's efficacy while controlling for solvent toxicity.

Step-by-Step Methodology:

  • Intermediate Dilution: Thaw a single 20 µL aliquot (10 mM) at room temperature. Dilute 1:100 in assay buffer (pH 7.4) to create a 100 µM intermediate working solution. Crucial Step: Perform this dilution immediately prior to adding to the cells to minimize the time the oxime spends in an aqueous environment.

  • Final Application: Add the intermediate solution to the cell culture media to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration never exceeds 0.1% (v/v). Causality: DMSO concentrations >0.1% can alter cell membrane permeability and confound phenotypic readouts.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO vehicle in assay buffer.

    • Positive Control: A known methanesulfonamide reference standard (e.g., NS-398 for COX-2 assays).

  • Readout: Proceed with the specific downstream assay (e.g., cAMP accumulation or enzyme inhibition fluorescence).

Mechanism Ligand N-{2-[1-(hydroxyimino)ethyl] phenyl}methanesulfonamide Target Target Protein (e.g., GPCR / Enzyme) Ligand->Target Binding Complex Ligand-Target Complex Target->Complex Conformational Change Response Modulated Cellular Response Complex->Response Signal Transduction

Representative mechanism of target modulation by methanesulfonamide-based biochemical probes.

Conclusion

The successful application of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide in research settings requires a deep understanding of its chemical vulnerabilities. By respecting the acid-catalyzed lability of the oxime bond and the solvation requirements of the methanesulfonamide group, researchers can generate highly reproducible, artifact-free data.

References

  • Molport. "N-{2-[(1E)-1-(hydroxyimino)ethyl]phenyl}methanesulfonamide". 1

  • PubChemLite / Uni.lu. "N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide (C9H12N2O3S)". 9

  • ChemicalBook. "Methanesulfonamide Properties". 3

  • Xinchem. "China Methanesulfonamide(CAS#3144-09-0) Manufacturer and Supplier". 8

  • MedChemExpress. "Methanesulfonamide | Biochemical Reagent".6

  • BenchChem. "A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions". 5

  • NIH / PMC. "Hydrolytic Stability of Hydrazones and Oximes". 4

  • BIOZOL. "Methanesulfonamide, CAS [[3144-09-0]]". 7

  • Google Patents. "US8765730B2 - 1-hydroxyimino-3-phenyl-propanes".2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in multi-step syntheses.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in multi-step syntheses. The synthesis of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide is a classic two-step process: the sulfonylation of 2-aminoacetophenone followed by the oximation of the resulting ketone.

While conceptually straightforward, this pathway is fraught with chemoselectivity and steric challenges. This guide is designed to move beyond basic recipes, explaining the causality behind each experimental parameter so you can build a self-validating, high-yield synthetic system.

Workflow SM 2-Aminoacetophenone Step1 Step 1: Sulfonylation (MsCl, Pyridine, 0°C) SM->Step1 Int N-(2-acetylphenyl)methanesulfonamide Step1->Int >90% Yield Err1 Issue: Bis-sulfonylation Step1->Err1 Step2 Step 2: Oximation (NH2OH·HCl, NaOAc, EtOH) Int->Step2 Target Target Oxime Product Step2->Target >95% Yield Err2 Issue: Incomplete Oximation Step2->Err2 Fix1 Fix: 1.05 eq MsCl, strict 0°C Err1->Fix1 Fix1->Step1 Fix2 Fix: pH 4.5-5.0, Reflux 8h Err2->Fix2 Fix2->Step2

Synthetic workflow and troubleshooting logic for the target oxime.

Phase 1: Sulfonylation (Avoiding the Bis-Sulfonylation Trap)

The first step requires converting 2-aminoacetophenone to N-(2-acetylphenyl)methanesulfonamide[1]. The most common failure mode here is over-reaction.

Frequently Asked Questions

Q: Why am I seeing a massive secondary peak in my LC-MS with a mass +78 Da higher than my target mono-sulfonamide? A: You are observing bis-sulfonylation. The mono-sulfonamide product is highly acidic (pKa ~10). If you use a strong base like Triethylamine (TEA) or apply excess heat, the mono-sulfonamide deprotonates into a highly nucleophilic sulfonamide anion. This anion rapidly attacks a second equivalent of methanesulfonyl chloride (MsCl), forming an undesired N,N-bis(methanesulfonyl) byproduct[2].

Q: How can I force the reaction to stop at mono-sulfonylation? A: You must manipulate the kinetics and the basicity of the environment. Switch from TEA to Pyridine. Pyridine is basic enough to scavenge the HCl byproduct but not strong enough to significantly deprotonate the resulting sulfonamide. Furthermore, strictly control your stoichiometry (1.05 eq of MsCl) and maintain the addition temperature at 0 °C.

Quantitative Optimization Data

Table 1: Optimization of Sulfonylation Conditions (Step 1)

BaseEquivalents of MsClTemperatureSolventYield of Mono-sulfonamideBis-sulfonylation
TEA (2.0 eq)1.5 eq25 °CDCM45%High (>40%)
Pyridine (2.0 eq)1.2 eq25 °CDCM70%Moderate (15%)
Na₂CO₃ (aq)1.1 eq5–15 °CToluene/H₂O88%Low (<5%)
Pyridine (solvent) 1.05 eq 0 °C to RT Pyridine 92% Trace (<2%)
Self-Validating Protocol 1: Synthesis of N-(2-acetylphenyl)methanesulfonamide
  • Setup: Charge a flame-dried round-bottom flask with 2-aminoacetophenone (1.0 eq) and anhydrous pyridine (acts as both solvent and base, 0.5 M concentration).

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Using a syringe pump, add methanesulfonyl chloride (1.05 eq) dropwise over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that drive bis-sulfonylation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Self-Validating Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (aq) . Validation Check: This acidic wash is mandatory. It protonates and removes all residual pyridine into the aqueous layer. Failure to remove pyridine will alter the pH of your subsequent oximation step, causing it to fail.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product typically precipitates as an off-white solid and can be used without further purification.

Phase 2: Oximation (Conquering Steric Hindrance)

The second step converts the acetyl ketone into an oxime. The ortho-methanesulfonamide group creates a massive steric shield around the carbonyl carbon, making standard room-temperature oximation protocols ineffective.

Frequently Asked Questions

Q: My oximation reaction stalls at 30% conversion even after 24 hours. What is preventing the reaction? A: Steric hindrance and improper pH. The bulky ortho-substituent blocks the nucleophilic trajectory of the hydroxylamine. To overcome this activation energy barrier, you must apply thermal energy (refluxing ethanol). More importantly, oximation is strictly pH-dependent.

Q: Why is pH control so critical for oxime formation? A: Oximation requires a delicate acid-base balance. If the pH is too low (<3), the hydroxylamine is fully protonated (NH₃⁺OH) and loses all nucleophilicity. If the pH is too high (>7), the carbonyl oxygen is not protonated, meaning the electrophilic carbon is not activated enough to react with the weak hydroxylamine nucleophile. A Sodium Acetate (NaOAc) buffer perfectly maintains the optimal pH of 4.5–5.0.

Mechanism Ketone Ketone (Sterically Hindered) Protonated Protonated Carbonyl (Activated) Ketone->Protonated Acid (pH < 5) Attack Nucleophilic Attack by NH2OH Protonated->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Base (frees NH2OH) Dehydration Dehydration (-H2O) Tetrahedral->Dehydration Oxime Oxime (E/Z Isomers) Dehydration->Oxime pH_Low pH < 3: NH2OH protonated (Non-nucleophilic) pH_Low->Attack Inhibits pH_High pH > 7: Carbonyl unactivated pH_High->Protonated Inhibits

Mechanistic pathway of oximation highlighting the critical pH dependence.

Quantitative Optimization Data

Table 2: Optimization of Oximation Conditions (Step 2)

ReagentsSolventTemperatureTimeConversionE/Z Ratio
NH₂OH·HCl, Na₂CO₃EtOH25 °C24 h30%N/A
NH₂OH·HCl, PyridineEtOHReflux (78 °C)12 h75%85:15
NH₂OH·HCl, NaOAc EtOH/H₂O (4:1) Reflux (85 °C) 8 h 95% 90:10
NH₂OH (aq. 50%)MeOHMicrowave (100 °C)0.5 h>98%88:12
Self-Validating Protocol 2: Synthesis of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(2-acetylphenyl)methanesulfonamide (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration). Causality: The addition of water ensures the inorganic salts remain fully dissolved, maximizing the biphasic collision rate.

  • Buffer Activation: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) followed by Sodium Acetate trihydrate (NaOAc·3H₂O, 1.5 eq).

  • Thermal Overdrive: Heat the mixture to a gentle reflux (approx. 85 °C). Stir vigorously for 8 hours.

  • Monitoring: Check conversion via LC-MS. Validation Check: Look for the disappearance of the ketone mass and the appearance of the oxime mass [M+H]+. Note that the oxime will likely elute as two closely spaced peaks corresponding to the E and Z isomers.

  • Workup: Cool to room temperature and concentrate the ethanol in vacuo. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

  • Purification & Isomer Enrichment: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. To enrich the thermodynamically favored E-isomer, recrystallize the crude solid from hot ethanol/water. The E-isomer (where the hydroxyl group is anti to the bulky phenyl ring) selectively crystallizes upon slow cooling.

References

  • N-(2-acetylphenyl)methanesulfonamide - Sigma-Aldrich. sigmaaldrich.com.
  • Methanesulfonyl Chloride-d3 | 35668-13-4 - Benchchem. benchchem.com.
  • A novel l-amino acid ionic liquid for quick and highly efficient synthesis of oxime derivatives – An environmental benign approach. arabjchem.org.

Sources

Optimization

optimizing HPLC mobile phase for N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide retention time

Target Analyte: N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide Application: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Audience: Researchers, Analytical Scientists, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide Application: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides an authoritative, causality-driven framework for troubleshooting and optimizing the retention time of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide. Rather than relying on trial and error, this guide grounds experimental choices in the physicochemical properties of the analyte.

Physicochemical Profiling (The "Why")

To control retention time (RT), we must first understand the ionization behavior of the target molecule. N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide contains two weakly acidic functional groups attached to a hydrophobic phenyl ring:

  • Methanesulfonamide group: pKa 10.8 [2].

  • Hydroxyimino (oxime) group: pKa 10.5 – 11.0.

Because both functional groups are weakly acidic, the molecule remains fully protonated (neutral) at acidic to physiological pH levels (pH 2.0–7.4). In this neutral state, its hydrophobicity is maximized, allowing for strong retention on a standard C18 stationary phase [2]. However, if the mobile phase pH approaches 10, the molecule begins to deprotonate into an anionic state, which drastically reduces its retention time and can cause severe peak splitting if the mobile phase is inadequately buffered [1].

Ionization_Pathway pH_Acidic pH 2.0 - 7.0 Fully Protonated (Neutral) Max Hydrophobicity pH_Basic1 pH ~10.5 Mono-anionic (Partial Deprotonation) pH_Acidic->pH_Basic1 Increase pH (pKa ~10.8) pH_Basic2 pH > 12.0 Di-anionic Min Hydrophobicity pH_Basic1->pH_Basic2 Increase pH

Effect of mobile phase pH on the ionization state and hydrophobicity.

Troubleshooting FAQs

Q1: My retention time is highly variable between injections. What is going wrong? A1: Variable retention time for weakly acidic compounds is almost always a buffering issue. If you are using unbuffered water/acetonitrile, trace changes in the pH of the water (e.g., due to dissolved atmospheric CO2​ ) can shift the ionization equilibrium of the sulfonamide/oxime groups. Solution: Implement a strictly buffered mobile phase. For LC-UV, use 10 mM Potassium Phosphate (pH 3.0). For LC-MS compatibility, use 0.1% Formic Acid (pH ~2.7) to ensure the molecule is locked in its neutral state, stabilizing the RT [3].

Q2: The compound elutes too late (RT > 15 min), causing peak broadening. How do I accelerate elution without sacrificing peak shape? A2: Late elution indicates excessive hydrophobic interaction with the stationary phase. Solution: Increase the elution strength by adjusting the organic modifier (Solvent B). Acetonitrile (ACN) provides lower viscosity and sharper peaks than methanol (MeOH) for sulfonamides. Switch from an isocratic method to a generic broad gradient (e.g., 5% to 95% ACN over 10 minutes) to scout the optimal elution composition[4].

Q3: I am observing severe peak tailing (Tailing Factor > 2.0). How can I correct this? A3: Peak tailing for oximes and sulfonamides on silica-based columns is typically caused by secondary interactions (hydrogen bonding) between the polar -OH and -NH groups of the analyte and residual unreacted silanol groups on the stationary phase. Solution: Ensure your mobile phase is acidic (e.g., 0.1% Trifluoroacetic acid). Acidic conditions protonate the silanols (pKa ~ 3.5–4.5), rendering them neutral and eliminating the secondary interaction. Additionally, verify that you are using a high-purity, fully end-capped C18 column [1].

HPLC_Optimization Start Analyze Retention Time (RT) Cond1 RT < 2 min (Poor Retention) Start->Cond1 Cond2 RT > 15 min (Excessive Retention) Start->Cond2 Cond3 Variable RT or Peak Tailing Start->Cond3 Act1 Decrease % Organic Check pH < 7 Cond1->Act1 Act2 Increase % Organic Use Steeper Gradient Cond2->Act2 Act3 Buffer Mobile Phase Use End-capped C18 Cond3->Act3 Opt Optimal RT (3-10 min) Symmetrical Peak Act1->Opt Act2->Opt Act3->Opt

Workflow for diagnosing and optimizing retention time for weakly acidic analytes.

Data Presentation: Mobile Phase Matrix

The following table summarizes the causal relationship between mobile phase parameters and the chromatographic behavior of the target molecule.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Appx. pHImpact on Retention Factor ( k′ )Impact on Peak Shape / Selectivity
Water (Unbuffered)Acetonitrile6.0 - 7.0Highly VariablePoor (Tailing due to silanol interaction)
0.1% Formic Acid in Water0.1% Formic Acid in ACN~2.7High (Molecule is neutral)Excellent (Silanols suppressed; MS compatible)
10 mM Ammonium AcetateMethanol~6.8Moderate to HighGood (Alternative selectivity vs ACN)
10 mM Ammonium HydroxideAcetonitrile~10.5Low (Molecule is ionized)Poor (Risk of peak splitting near pKa)

Step-by-Step Experimental Protocol: Method Scouting

To establish a self-validating system, follow this standardized method scouting protocol. This workflow ensures that any RT issues are systematically isolated and resolved [3], [4].

Step 1: System Preparation & Column Selection

  • Install a fully end-capped C18 column (e.g., 100 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 30 °C to ensure viscosity and pressure stability.

Step 2: Mobile Phase Preparation

  • Solvent A: Prepare 0.1% Formic Acid in HPLC-grade Water. (Filters through a 0.22 µm membrane).

  • Solvent B: Prepare 0.1% Formic Acid in HPLC-grade Acetonitrile.

Step 3: Broad Gradient Scouting

  • Program a generic linear gradient: 5% B to 95% B over 10 minutes.

  • Set the flow rate to 1.0 mL/min.

  • Inject 5 µL of the sample (prepared at ~0.1 mg/mL in 50:50 Water:ACN).

  • Record the elution time.

Step 4: Isocratic Fine-Tuning

  • Calculate the %B at the time of elution during the gradient run (accounting for system dwell volume).

  • Set up an isocratic method using exactly 5% less organic modifier than the calculated elution %B.

  • Perform triplicate injections to verify RT stability.

Step 5: System Suitability Testing (SST)

  • Evaluate the chromatogram against the following self-validating criteria:

    • Capacity Factor ( k′ ): Must be between 2 and 10.

    • Tailing Factor ( Tf​ ): Must be 1.5.

    • %RSD of RT: Must be 1.0% across 5 consecutive injections.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Semantic Scholar (John Wiley & Sons). URL:[Link]

  • LCGC International. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. URL:[Link]

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

Welcome to the Advanced Troubleshooting Guide for the purification of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide . As a Senior Application Scientist, I have designed this resource to help drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide . As a Senior Application Scientist, I have designed this resource to help drug development professionals and synthetic chemists resolve complex crystallization challenges.

This guide moves beyond basic procedures, focusing on the thermodynamic and kinetic causality behind impurity formation—specifically bis-sulfonylation products, unreacted ketone intermediates, geometric isomers (E/Z), and the physical phenomenon of oiling out (Liquid-Liquid Phase Separation).

Part 1: Reaction Pathway & Impurity Profiling

To effectively purge impurities during crystallization, we must first understand their origin. The synthesis of the target oxime typically involves the sulfonylation of 2-aminoacetophenone followed by oximation. Each step introduces specific chemical and geometric impurities.

Pathway A 2-Aminoacetophenone (Starting Material) B N-(2-acetylphenyl) methanesulfonamide (Ketone Intermediate) A->B MsCl, Base (Controlled) C Bis-sulfonylated Impurity A->C Excess MsCl (Side Reaction) D E-Oxime (Desired Product) B->D NH2OH·HCl, Base (Thermodynamic) E Z-Oxime (Geometric Impurity) B->E NH2OH·HCl (Kinetic) F Unreacted Ketone (Carryover Impurity) B->F Incomplete Reaction

Chemical pathway illustrating the formation of the E-oxime and its primary synthetic impurities.

Part 2: Troubleshooting Guide & FAQs

Q1: How do I prevent bis-sulfonylation carryover into the oxime crystallization?

Causality: The synthesis of the precursor, N-(2-acetylphenyl)methanesulfonamide, utilizes methanesulfonyl chloride (MsCl). Primary amines are highly susceptible to over-reaction, leading to N,N-bis(methanesulfonyl)-2-aminoacetophenone[1]. This bis-mesylated impurity is highly lipophilic, carries over into the oximation step, and readily co-crystallizes with the target oxime in non-polar solvent systems. Solution: Prevention at the reaction stage is more efficient than downstream purging. Strict stoichiometric control (1.00–1.05 eq MsCl) is mandatory. Alternatively, utilizing a phase-transfer catalyst in an aqueous/aromatic biphasic system dynamically controls the pH, suppressing the bis-sulfonylation pathway entirely[2]. If the impurity reaches the crystallization stage, avoid purely non-polar solvent mixtures (like Toluene/Heptane). Instead, use Isopropyl Acetate (IPAc), which selectively holds the lipophilic bis-mesyl impurity in the mother liquor.

Q2: My crystallization is "oiling out" (LLPS) instead of forming a solid suspension. How do I force nucleation?

Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level exceeds the miscibility limit of the solute-solvent system before the metastable zone width (MSZW) allows for primary crystal nucleation[3]. The oxime separates into an impurity-rich emulsion rather than a rigid crystal lattice. Because molecules in these droplets have high mobility, they trap unreacted ketone and Z-oxime impurities, bypassing the desired impurity rejection process[4]. Solution: You must bypass the kinetic hindrance of primary nucleation.

  • Control Supersaturation: Implement a slow cooling ramp (0.1–0.2 °C/min) to prevent the system from crashing into the LLPS boundary[5].

  • Strategic Seeding: Introduce pure E-oxime seed crystals halfway into the metastable zone (before reaching the cloud point). Seeding forces the system to consume supersaturation via crystal growth on the existing lattice, completely avoiding the phase separation regime[3].

Q3: How can I separate the Z-oxime impurity from the desired E-oxime?

Causality: Oximation yields a mixture of E and Z geometric isomers. While the E-isomer is thermodynamically preferred due to reduced steric clash with the bulky methanesulfonamide group, the Z-isomer forms kinetically and can co-precipitate[6]. Solution: Employ thermodynamic control during crystallization. Use an Ethanol/Water (70:30 v/v) solvent system. The Z-isomer exhibits higher solubility in aqueous alcohols due to its disrupted planar packing. Implement thermal cycling (oscillating the temperature between 40°C and 60°C post-seeding). This process dissolves the smaller, kinetically trapped Z-crystals and promotes Ostwald ripening of the pure E-isomer crystals.

Q4: What is the best way to purge unreacted N-(2-acetylphenyl)methanesulfonamide?

Causality: Incomplete oximation leaves residual ketone. Because both the ketone and the oxime share the methanesulfonamide moiety, they exhibit nearly identical solubility profiles in standard hydrocarbon solvents. Solution: Exploit their difference in hydrogen-bonding capacity. The oxime possesses an additional -OH hydrogen-bond donor. Crystallization from a hydrogen-bond accepting solvent (e.g., IPAc) or a protic mixture (EtOH/Water) preferentially crystallizes the oxime while the ketone remains fully solvated in the mother liquor.

Part 3: Quantitative Data Presentation

The selection of the crystallization solvent dictates the impurity purge efficiency. The table below summarizes the thermodynamic rejection capabilities of various solvent systems based on extensive solubility profiling.

Solvent SystemE-Oxime Recovery (%)Z-Oxime PurgeBis-mesyl PurgeKetone PurgeLLPS (Oiling Out) Risk
EtOH / Water (70:30) 88.5ExcellentModerateGoodLow (if seeded)
Isopropyl Acetate (IPAc) 82.0GoodExcellentExcellentModerate
Toluene / Heptane (1:1) 91.2PoorExcellentPoorHigh
Methanol 74.5ExcellentModerateGoodLow

Recommendation: For crude mixtures high in bis-mesyl and ketone impurities, an initial IPAc crystallization is recommended, followed by an EtOH/Water recrystallization to achieve >99.5% isomeric purity.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology details the optimized seeded cooling crystallization from Ethanol/Water, designed to reject geometric isomers and prevent oiling out.

Step 1: Dissolution and Polish Filtration

  • Charge the crude N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide to a jacketed reactor.

  • Add 7 volumes of Ethanol and 3 volumes of DI Water (70:30 v/v).

  • Heat the suspension to 75°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble particulates.

Step 2: Controlled Cooling and Seeding 5. Cool the clear solution from 75°C to 60°C at a controlled rate of 0.5°C/min. 6. Self-Validation Check: Ensure the solution remains completely clear. If cloudiness (LLPS) appears, reheat to 75°C and add 0.5 volumes of Ethanol. 7. At 60°C (within the metastable zone), charge 1.0 wt% of pure E-oxime seed crystals (micronized, <50 µm). 8. Isothermal Hold: Hold the suspension at 60°C for 60 minutes. Self-Validation Check: Visually verify the presence of a stable seed bed. If the seeds dissolve, the system is undersaturated; cool to 58°C and re-seed.

Step 3: Thermal Cycling and Isolation 9. Cool the suspension to 40°C at 0.2°C/min, then reheat to 55°C at 0.5°C/min. Hold for 30 minutes. (This Ostwald ripening step purges the Z-isomer). 10. Cool the suspension to 5°C at a rate of 0.1°C/min. 11. Filter the suspension via a Nutsche filter or sintered glass funnel. 12. Wash the wet cake with 2 volumes of pre-chilled (5°C) EtOH/Water (50:50 v/v). Do not use pure water, as it may crash out residual impurities from the mother liquor trapped in the cake. 13. Dry the crystals under vacuum (50 mbar) at 45°C for 12 hours.

Part 5: Crystallization Workflow Visualization

Workflow Crude Crude Reaction Mixture (E/Z Oximes, Ketone, Bis-mesyl) Dissolve Dissolution in EtOH/H2O (70:30) at 75°C Crude->Dissolve Cooling Controlled Cooling (0.5°C/min) to 60°C Dissolve->Cooling Seed Seed with Pure E-Oxime in Metastable Zone Cooling->Seed Optimal Trajectory LLPS Oiling Out (LLPS) Emulsion & Impurity Trapping Cooling->LLPS Rapid Cooling / High Supersaturation Growth Thermal Cycling & Slow Cool (Ostwald Ripening) Seed->Growth Filter Filtration & Cold Wash (Purges Z-isomer & Ketone) Growth->Filter Pure Pure N-{2-[1-(hydroxyimino)ethyl] phenyl}methanesulfonamide Filter->Pure

Seeded crystallization workflow designed to bypass LLPS and reject geometric/chemical impurities.

Sources

Optimization

Technical Support Center: Resolving NMR Overlap in N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

Welcome to the Advanced NMR Troubleshooting Hub. As an Application Scientist working with complex small-molecule pharmaceuticals, you will find that N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide presents a "perfe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Hub. As an Application Scientist working with complex small-molecule pharmaceuticals, you will find that N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide presents a "perfect storm" of NMR spectral challenges. The molecule features a methanesulfonamide group (-NHSO₂CH₃), an oxime group (-C(=NOH)CH₃), and an ortho-disubstituted phenyl ring.

This unique architecture leads to three distinct modes of signal overlap: chemical exchange broadening (from -NH and -OH protons), geometric isomerism (E/Z oxime splitting), and scalar coupling overlap (second-order aromatic multiplets). This guide provides the mechanistic causality and self-validating protocols required to deconvolute these spectra.

Analytical Workflow

NMR_Troubleshooting Start Acquire 1D 1H NMR (Initial Assessment) Check1 Are -OH / -NH signals broad or missing? Start->Check1 Fix1 Switch to DMSO-d6 & Apply VT-NMR (Cooling) Check1->Fix1 Yes Check2 Are E/Z isomer peaks overlapping? Check1->Check2 No Fix1->Check2 Fix2 Run 2D NOESY/ROESY for Spatial Correlation Check2->Fix2 Yes Check3 Is the aromatic region too crowded? Check2->Check3 No Fix2->Check3 Fix3 Acquire Pure Shift NMR (e.g., PSYCHE) Check3->Fix3 Yes End Fully Resolved & Assigned Spectrum Check3->End No Fix3->End

Strategic workflow for resolving NMR signal overlap in complex oxime-sulfonamide derivatives.

Diagnostic FAQ: Mechanistic Troubleshooting

Q1: My ¹H NMR spectrum shows a broad, unintegrable hump between 9.0 and 12.0 ppm instead of distinct -NH and -OH peaks. How do I resolve this? A1: This phenomenon is caused by intermediate chemical exchange rates of the sulfonamide (-NH) and oxime (-OH) protons with trace water or through intermolecular hydrogen bonding. In protic or non-polar solvents (like CDCl₃), these protons exchange at a rate comparable to the NMR timescale, causing the signals to coalesce into a broad hump[1]. Causality & Solution: Switch your solvent to anhydrous DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the exchangeable protons into a distinct solvated state and slowing the exchange rate to the slow-exchange regime. If broadening persists, apply Variable Temperature (VT) NMR. Cooling the sample reduces the kinetic energy of the system, further suppressing the exchange rate and sharpening the resonances[2].

Q2: I see duplicate sets of signals for the methyl groups and aromatic protons, making the spectrum look like an impure mixture. Is my synthesis contaminated? A2: It is highly likely your sample is pure, but exhibiting geometric isomerism. The C=N double bond of the oxime restricts rotation, resulting in a stable mixture of E and Z stereoisomers[3]. Causality & Solution: The spatial orientation of the oxime -OH group (syn or anti relative to the phenyl ring) drastically alters the local magnetic shielding—known as the anisotropic effect. This causes the adjacent methyl group and the ortho-aromatic protons to resonate at different frequencies depending on the isomer. To unambiguously assign the E and Z forms and resolve the overlap, perform a 2D NOESY experiment. You will observe distinct through-space Nuclear Overhauser Effects (NOE) between the oxime -OH and the methyl protons in one isomer, and between the -OH and the aromatic ortho-proton in the other[4].

Q3: The aromatic region (7.1 - 7.6 ppm) is a highly overlapped multiplet forest due to the presence of both isomers. How can I extract accurate chemical shifts? A3: The four contiguous aromatic protons of the ortho-disubstituted phenyl ring create complex second-order splitting patterns (an ABCD spin system). When duplicated by the E/Z isomers, the scalar ( J ) couplings cause severe spectral crowding. Causality & Solution: To eliminate the scalar couplings that cause this overlap, employ Pure Shift NMR spectroscopy (such as the PSYCHE or Zangger-Sterk methods)[5]. These techniques utilize slice-selective excitation and spatial encoding to decouple homonuclear interactions, collapsing all multiplets into sharp singlets[6]. This effectively transforms your crowded ¹H spectrum into a highly dispersed, "¹³C-like" spectrum, allowing for precise chemical shift extraction[7].

Quantitative Data Presentation

To aid in your spectral assignments, the following table summarizes the expected chemical shifts, the severity of isomeric splitting, and the optimal resolution techniques for N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide.

Functional GroupProton TypeExpected Shift (ppm, DMSO-d₆)E/Z Splitting EffectPrimary Resolution Technique
Oxime -OH11.0 - 11.8High (Δδ ~ 0.20 ppm)VT-NMR (Cooling)
Sulfonamide -NH9.0 - 9.8Low (Δδ < 0.05 ppm)Solvent switch (DMSO-d₆)
Phenyl Ring Ar-H (x4)7.1 - 7.6ModeratePure Shift NMR (PSYCHE)
Sulfonyl Methyl -SO₂CH₃2.9 - 3.1Low (Δδ < 0.02 ppm)Standard 1D ¹H NMR
Oxime Methyl -C(=NOH)CH₃2.1 - 2.3High (Δδ ~ 0.15 ppm)2D NOESY / ROESY
Self-Validating Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Exchangeable Protons

Objective: Suppress chemical exchange to sharpen -NH and -OH signals.

  • Temperature Calibration (Self-Validation Step): Insert a standard sample of 4% methanol in methanol-d₄. Acquire a 1D ¹H spectrum. Calculate the exact internal probe temperature using the chemical shift difference (Δδ) between the methanol CH₃ and OH peaks. Validation: Do not proceed until the calculated temperature matches the console set-point within ±0.5 K.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of strictly anhydrous DMSO-d₆ (from a fresh ampoule to minimize water content).

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K. Note the line widths of the signals > 9.0 ppm.

  • Controlled Cooling: Lower the temperature in 10 K increments down to 260 K. Allow 10 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Data Validation: Self-Validation: As the temperature drops, you must observe a systematic sharpening of the -OH and -NH peaks, accompanied by a slight downfield shift (higher ppm) as intramolecular/intermolecular hydrogen bonding stabilizes and exchange slows[8].

Protocol 2: Pure Shift NMR (PSYCHE) for Aromatic Resolution

Objective: Collapse overlapping aromatic multiplets into singlets.

  • Parameter Optimization: On your standard 1D ¹H spectrum at 298 K, carefully calibrate the 90° pulse width ( P1​ ) and ensure the relaxation delay ( D1​ ) is set to at least 5×T1​ of the slowest relaxing aromatic proton.

  • Sequence Loading: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence from the spectrometer library.

  • Chirp Pulse Calibration: Set the flip angle of the chirp pulse (typically low, ~15-20°) and configure the spatial encoding gradients. Ensure the sweep width of the chirp pulse covers the entire ¹H spectral window.

  • Acquisition & Processing: Acquire the pseudo-2D data and process it using the vendor-specific pure shift reconstruction algorithm (which extracts the central chunk of each FID).

  • Data Validation: Self-Validation: Inspect the aromatic region (7.1 - 7.6 ppm). The previously overlapping multiplets must now appear as distinct, sharp singlets. If residual "multiplet artifacts" or sidebands remain, the flip angle of the chirp pulse is too high and must be reduced, or the spatial encoding gradient strength requires optimization.

References
  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Blogspot.[Link]

  • Castañar, L., & Parella, T. (2015). Review – Pure shift NMR experiments: recent developments, methods and applications. SeRMN – NMR Service at UAB.[Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • Adams, R. W., & Castañar, L. (2023). Chapter 8: Pure Shift 2D NMR Spectroscopy. Fast 2D Solution-state NMR Concepts and Applications, Royal Society of Chemistry.[Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs.[Link]

  • Moutzouri, P., et al. (2022). Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy. PMC - NIH.[Link]

  • Schepetkin, I. A., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. PMC - NIH.[Link]

  • Chemistry LibreTexts. (2024). 25: Dynamic NMR.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability in N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide Assays

Welcome to the technical support center for N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low bioavailability in assays involving this compound. This document provides in-depth technical guidance, field-proven insights, and validated protocols to ensure the accuracy and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide and the factors that can influence its bioavailability.

Q1: What are the key chemical properties of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide that might contribute to low bioavailability?
  • Poor Aqueous Solubility: The presence of a phenyl ring and a methanesulfonamide group can contribute to low water solubility, which is a primary reason for low bioavailability for orally administered drugs.[6][7]

  • Limited Membrane Permeability: The molecule's size and polarity, influenced by the hydroxyimino and sulfonamide groups, may hinder its ability to passively diffuse across biological membranes like the intestinal epithelium.[8]

  • First-Pass Metabolism: The compound may be susceptible to metabolism in the gut wall or liver before it reaches systemic circulation, a phenomenon known as first-pass metabolism.[6][8] The methanesulfonamide group, while generally considered metabolically stable, can in some cases undergo hydrolysis, especially in electron-deficient aromatic systems.[9]

Q2: What are the primary causes of low bioavailability in drug assays?

A2: Low bioavailability is a multifaceted issue that can stem from various factors throughout the absorption, distribution, metabolism, and excretion (ADME) processes.[8][10] Key causes include:

  • Poor Dissolution: The drug may not dissolve sufficiently in gastrointestinal fluids to be absorbed.[6]

  • Low Permeability: The drug may not effectively cross the intestinal barrier to enter the bloodstream.[11]

  • Efflux Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[12]

  • First-Pass Metabolism: Significant metabolism in the intestine or liver can reduce the amount of active drug reaching systemic circulation.[6][13]

  • Chemical Instability: The drug may degrade in the acidic environment of the stomach or be metabolized by gut microbiota.[6]

Q3: What initial steps can I take to investigate the cause of low bioavailability for N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide in my assay?

A3: A systematic approach is crucial. Start by characterizing the fundamental physicochemical and in vitro ADME properties of the compound:

  • Determine Aqueous Solubility: Measure the solubility of the compound in relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the pH range of the gastrointestinal tract.

  • Assess Intestinal Permeability: Utilize an in vitro model like the Caco-2 permeability assay to evaluate the compound's ability to cross a monolayer of intestinal epithelial cells.[11][12]

  • Evaluate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the compound's susceptibility to first-pass metabolism.[14]

The results from these initial assays will provide critical insights into the primary barriers to bioavailability and guide subsequent troubleshooting strategies.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues related to low bioavailability.

Problem 1: Poor Aqueous Solubility and Dissolution Rate

Symptoms:

  • Low and variable absorption in in vivo studies.

  • Incomplete dissolution in in vitro dissolution assays.

  • Precipitation of the compound in aqueous assay buffers.

Root Cause Analysis and Solutions:

Poor aqueous solubility is a frequent obstacle to achieving adequate bioavailability.[15][16] The following workflow can help diagnose and address this issue.

Troubleshooting Workflow: Solubility and Dissolution Enhancement

Caption: Workflow for addressing poor solubility.

Solutions and Methodologies:
  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[17]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range.[18]

    • Nanonization: Methods such as high-pressure homogenization or wet milling can produce nanoparticles with significantly improved dissolution rates.[16][19]

  • Formulation Strategies:

    • Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., Tween 80, Cremophor EL) can enhance solubility.[15]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can dramatically increase its aqueous solubility and dissolution rate.[16][18] This can be achieved through techniques like spray drying or hot-melt extrusion.[19]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.[16][18][20]

    • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can increase its solubility and stability.[15][20]

Experimental Protocol: In Vitro Dissolution Testing

This protocol is essential for evaluating the impact of formulation changes on the release of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide.

  • Apparatus: Use a USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).[21]

  • Dissolution Medium: Select a medium that is relevant to the physiological conditions of the gastrointestinal tract.[22] Start with 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid, followed by phosphate buffers at pH 4.5 and 6.8 to represent the small intestine.[23] If solubility is very low, the addition of a small percentage of surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to maintain sink conditions.[24]

  • Test Conditions:

    • Temperature: 37 ± 0.5 °C.[22]

    • Agitation Speed: 50 or 75 RPM.[22]

  • Procedure: a. Place a single dosage form (or an equivalent amount of the active pharmaceutical ingredient in a chosen formulation) into each dissolution vessel. b. Start the apparatus and withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium. d. Analyze the samples for the concentration of dissolved drug using a validated analytical method (e.g., HPLC-UV).[25]

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. Compare the profiles of different formulations to identify the most effective strategy for improving dissolution.

Problem 2: Low Intestinal Permeability

Symptoms:

  • High solubility but low in vivo absorption.

  • Low apparent permeability coefficient (Papp) in Caco-2 assays.

Root Cause Analysis and Solutions:

Even with good solubility, a compound's inability to cross the intestinal epithelium will result in poor bioavailability.

Troubleshooting Workflow: Permeability Enhancement

Caption: Workflow for addressing low permeability.

Solutions and Methodologies:
  • Prodrug Approach: Chemically modifying the parent drug into a more permeable prodrug can enhance absorption.[26][27] The prodrug is then converted to the active drug in vivo. For N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide, esterification of the hydroxyl group could increase lipophilicity and improve passive diffusion.[28][29]

  • Permeation Enhancers: These are excipients that transiently increase the permeability of the intestinal epithelium.[30] However, their use must be carefully evaluated for potential toxicity.

  • Inhibition of Efflux Transporters: If the compound is identified as a substrate for efflux transporters like P-gp, co-administration with a P-gp inhibitor (e.g., verapamil, ketoconazole) in in vitro models can confirm this mechanism.[31]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell monolayer is a well-established in vitro model for predicting intestinal drug absorption.[11][12][32]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[33]

  • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[34]

  • Transport Study: a. The assay is performed in two directions: apical (A) to basolateral (B) to assess absorption, and basolateral (B) to apical (A) to assess efflux.[12] b. Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). c. For the A-to-B transport, add the dosing solution to the apical side and fresh buffer to the basolateral side. d. For the B-to-A transport, add the dosing solution to the basolateral side and fresh buffer to the apical side. e. Incubate the plates at 37°C with gentle shaking.[34] f. Collect samples from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes).

  • Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux.[12]

Permeability Classification Papp (A to B) (x 10⁻⁶ cm/s)
High> 10
Moderate1 - 10
Low< 1
Problem 3: High First-Pass Metabolism

Symptoms:

  • Low oral bioavailability despite good solubility and permeability.

  • Rapid clearance in in vitro metabolic stability assays.

  • Detection of significant levels of metabolites in plasma after oral administration.

Root Cause Analysis and Solutions:

Extensive metabolism in the liver or gut wall can significantly reduce the amount of drug reaching systemic circulation.

Troubleshooting Workflow: Addressing First-Pass Metabolism

Caption: Workflow for mitigating first-pass metabolism.

Solutions and Methodologies:
  • Structural Modification: Modify the chemical structure at the sites of metabolism ("soft spots") to block or slow down metabolic reactions. This requires identifying the metabolites through metabolite identification studies.

  • Prodrug Approach: A prodrug can be designed to release the active drug after passing through the liver, thus bypassing first-pass metabolism.[26]

  • Inhibition of Metabolic Enzymes: While not a common development strategy due to the risk of drug-drug interactions, understanding which cytochrome P450 (CYP) enzymes are responsible for the metabolism can provide valuable information.[35][36]

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay helps determine if N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide inhibits major CYP enzymes, which is important for predicting potential drug-drug interactions.

  • System: Use human liver microsomes as the enzyme source, as they contain a rich complement of CYP enzymes.

  • Probe Substrates: Select specific probe substrates for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[37]

  • Procedure: a. Pre-incubate the test compound at various concentrations with human liver microsomes and a NADPH-regenerating system. b. Initiate the metabolic reaction by adding a specific probe substrate for a particular CYP isoform. c. After a set incubation time, stop the reaction (e.g., by adding cold acetonitrile). d. Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis:

    • Determine the rate of metabolite formation at each concentration of the test compound.

    • Plot the percent inhibition of enzyme activity against the logarithm of the test compound concentration.

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

III. Conclusion

Overcoming low bioavailability is a critical challenge in drug development. For N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide, a systematic investigation into its solubility, permeability, and metabolic stability is the key to identifying the root cause of poor bioavailability. The troubleshooting guides and experimental protocols provided in this technical support center offer a comprehensive framework for addressing these challenges through rational formulation design and chemical modification strategies. By applying these principles, researchers can enhance the developability of this and other promising compounds.

References

  • Bioavailability Enhancement Strategies in Biopharmaceutics. (2024, June 7). Vertex AI Search.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Prioritizing oral bioavailability in drug development strategies. (2024, December 26). Taylor & Francis.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
  • Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Hilaris.
  • Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. (2023, March 29). Hilaris Publisher.
  • Drug Bioavailability. MSD Manual Professional Edition.
  • Optimizing drug bioavailability: Multi-faceted strategies. (2025, September 3). Allied Academies.
  • Caco2 assay protocol. [Source for Caco-2 protocol details].
  • Drug Bioavailability. Merck Manual Professional Edition.
  • Caco-2 Permeability Assay Protocol.
  • Prodrug str
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). PMC.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025, February 20). FDA.
  • Prodrugs in Modern Medicine: Strategies, Applic
  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility.
  • Examples of drugs with very poor bioavailability with reported reasons.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • ADME Caco-2 Permeability Assay. BioDuro.
  • Bioavailability. Wikipedia.
  • Understanding Bioavailability: Why It Matters in Drug Development. (2024, September 9). Colorcon.
  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018, November 9). [Source for dissolution testing with surfactants].
  • Dissolution Testing: An overview. RSSL.
  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. (2023, February 7).
  • What is in vitro dissolution testing?. (2024, January 10). Pion Inc.
  • CYP Inhibition Assay. LifeNet Health LifeSciences.
  • CYP Inhibition Assay (Ki). Evotec.
  • Cytochrome P450 Assays.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
  • N-{2-[1-(Hydroxyimino)ethyl]phenyl}methanesulfonamide. Sapphire Bioscience.
  • N-(2-Hydroxy-5-{1-hydroxy-2-[1-(4-methoxy-phenyl)-2-phenyl-ethylamino]-ethyl}-phenyl)-methanesulfonamide. PubChem.
  • Sotalol.
  • PRODUCT INFORM
  • Sotalol CAS#: 3930-20-9. ChemicalBook.
  • N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide.
  • Methanesulfonamide, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]. PubChem.
  • Mechanism of N-dealkylation metabolism.
  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022, August 8). Domainex.
  • Methanesulfonamide, N-[4-[2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1)

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Reference Data & Comparative Studies

Comparative

validation of LC-MS/MS analytical methods for N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

Title: Validation of LC-MS/MS Analytical Methods for N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical hurdle...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS/MS Analytical Methods for N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with structurally complex small molecules. N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide (CAS 401829-47-8) is a prime example, featuring both an acidic methanesulfonamide moiety and a basic, isomerizable oxime group[1].

The accurate quantification of this compound in biological matrices presents two distinct challenges:

  • E/Z Oxime Isomerization : Oximes exist as E and Z isomers, which can undergo rapid, acid-promoted isomerization in aqueous solutions, leading to severe chromatographic peak splitting or broadening[2][3].

  • Matrix Effects : The quantification of sulfonamides via LC-MS/MS is notoriously susceptible to ion suppression from endogenous matrix components, particularly phospholipids[4][5].

This guide objectively compares a high-performance analytical workflow against traditional methodologies, explaining the causality behind each experimental choice. All validation protocols described herein are designed as self-validating systems adhering to the ICH M10 guidelines for bioanalytical method validation[6][7].

PART 1: Causality in Method Development

Chromatographic Causality: Managing Oxime Isomerization

Traditional 5 µm fully porous C18 columns often fail to adequately resolve or coalesce E/Z oxime isomers, resulting in unstable peak integration. By employing a sub-2 µm Core-Shell C18 column, we leverage a solid core and a thin porous shell to reduce the diffusion path length (minimizing the Van Deemter C-term), achieving ultra-high efficiency.

Furthermore, because acid-promoted E/Z isomerization occurs rapidly at low pH[2], we utilize a mobile phase buffered at pH 6.8 (10 mM ammonium acetate). This near-neutral pH stabilizes the isomers, allowing the Core-Shell column to distinctly separate the E and Z forms. This creates a self-validating system: the consistent sum of both peak areas provides a reliable total concentration, immune to in-source or on-column conversion artifacts.

Sample Preparation Causality: Overcoming Ion Suppression

Protein precipitation (PPT) with acetonitrile is a common alternative for extracting sulfonamides but leaves behind significant phospholipid residues that cause severe ESI- signal suppression[5][8].

In contrast, a Mixed-Mode Anion Exchange (MAX) SPE sorbent exploits the acidic nature of the methanesulfonamide group (pKa ~9.5). By adjusting the sample to pH 11, the sulfonamide is fully deprotonated and binds strongly to the quaternary amine of the MAX sorbent. This allows for rigorous washing with 100% methanol to remove neutral lipids and basic interferences, followed by elution with an acidic solvent (5% formic acid) that neutralizes the sulfonamide for release. This mechanistic approach guarantees a highly purified extract with near-quantitative recovery.

PART 2: Product Performance Comparison & Experimental Data

We compared the Advanced MAX-UHPLC Workflow (Product) against the Traditional PPT-HPLC Workflow (Alternative) for the quantification of the target compound in human plasma.

Table 1: ICH M10 Validation Parameters Comparison

Validation ParameterAdvanced MAX-UHPLC Workflow (Product)Traditional PPT-HPLC Workflow (Alternative)
Column Technology Core-Shell C18, 1.7 µmFully Porous C18, 5.0 µm
Sample Preparation Mixed-Mode Anion Exchange (MAX) SPEAcetonitrile Protein Precipitation (PPT)
Linearity Range 0.5 – 500 ng/mL (R² = 0.999)5.0 – 500 ng/mL (R² = 0.985)
LLOQ 0.5 ng/mL5.0 ng/mL
Intra-day Precision (CV%) 2.4% – 4.1%8.7% – 14.2%
Matrix Effect -4.2% (Negligible Ion Suppression)-48.5% (Severe Ion Suppression)
Extraction Recovery 94.5% ± 3.1%62.3% ± 8.4%
Isomer Resolution (Rs) 2.1 (Baseline separation of E/Z)0.8 (Co-eluting/Split peaks)

Data Interpretation: The MAX-UHPLC workflow demonstrates superior sensitivity (10-fold lower LLOQ) and effectively eliminates the matrix effect (-4.2% vs -48.5%) that plagues the traditional PPT method[5].

PART 3: Detailed Step-by-Step Methodologies

Protocol 1: Mixed-Mode MAX SPE (Product Workflow)
  • Sample Pre-treatment : Spike 200 µL of plasma with 10 µL of Isotope-Labeled Internal Standard (ILIS). Add 200 µL of 5% NH₄OH in water to adjust the pH to ~11, fully ionizing the sulfonamide.

  • Conditioning : Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the MAX SPE cartridge (30 mg/1 cc).

  • Loading : Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing : Wash with 1 mL of 5% NH₄OH in water (removes polar interferences), followed by 1 mL of 100% Methanol (removes phospholipids and neutral organics).

  • Elution : Elute the target analyte with 1 mL of 5% Formic Acid in Methanol into a clean collection tube.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Protocol 2: UHPLC-MS/MS Conditions
  • Chromatography : Inject 5 µL onto a Core-Shell C18 column (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase :

    • Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Phase B: Acetonitrile.

  • Gradient : 0-1 min (10% B), 1-4 min (linear to 90% B), 4-5 min (hold 90% B), 5-5.1 min (return to 10% B), 5.1-7 min (equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry : Triple Quadrupole MS operating in negative electrospray ionization mode (ESI-)[5].

    • Precursor Ion[M-H]⁻: m/z 227.1

    • Product Ion (Quantifier): m/z 148.1 (loss of methanesulfonyl radical).

    • Collision Energy: 18 eV.

PART 4: Visualizations

G A Sample Collection & Spiking (IS) B Mixed-Mode MAX SPE A->B C Core-Shell C18 UHPLC Separation B->C D ESI- MS/MS (MRM Mode) C->D E ICH M10 Data Validation D->E

Figure 1. End-to-end LC-MS/MS method development and validation workflow.

G Start Plasma Sample containing N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide PPT Alternative: Protein Precipitation (Acetonitrile) Start->PPT SPE Product: MAX SPE (Mixed-Mode Anion Exchange) Start->SPE PPT_Result High Phospholipid Carryover PPT->PPT_Result SPE_Result Target Isolation (Washed at pH 11) SPE->SPE_Result PPT_ME Severe Matrix Effect (-48.5% Ion Suppression) PPT_Result->PPT_ME SPE_ME Minimal Matrix Effect (-4.2% Ion Suppression) SPE_Result->SPE_ME

Figure 2. Mechanistic decision tree comparing SPE and PPT sample preparation outcomes.

References

  • Title : N-{2-[(1E)-1-(hydroxyimino)ethyl]phenyl}methanesulfonamide[1] Source : Molport URL :

  • Title : ICH M10: Bioanalytical Method Validation and Study Sample Analysis[6] Source : FDA URL :

  • Title : bioanalytical method validation and study sample analysis m10[7] Source : ICH URL :

  • Title : Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS[8] Source : RSC Publishing URL :

  • Title : An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water[4] Source : PMC (NIH) URL :

  • Title : Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry[5] Source : ResearchGate URL :

  • Title : The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution[2] Source : ResearchGate URL :

  • Title : Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane[3] Source : ACS Publications URL :

Sources

Validation

comparative cytotoxicity of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide vs N-(2-hydroxyethyl)methanesulfonamide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate how structural modifications to base pharmacophores dictate cellular toxicity. The methanesulfonamide moiety is a highly versatile functional group in medicinal chemistry, commonly integrated into cyclooxygenase (COX) inhibitors, kinase inhibitors, and antimycobacterial agents[1]. However, the toxicological profile of a methanesulfonamide is not inherent to the sulfonamide group itself; rather, it is heavily dictated by its appended molecular scaffold.

This guide provides an objective, data-driven comparison of two structurally divergent methanesulfonamides:

  • Compound A: N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide – A bulky, lipophilic aromatic oxime derivative.

  • Compound B: N-(2-hydroxyethyl)methanesulfonamide – A low-molecular-weight, highly hydrophilic aliphatic analog.

The Causality of Cytotoxicity

The inclusion of an oxime-bearing phenyl ring in Compound A introduces significant lipophilicity and potential for hydrogen bonding. This structural bulk enhances membrane permeability but also increases the likelihood of off-target engagement (such as non-specific kinase or COX-1/2 binding), which frequently leads to dose-dependent cytotoxicity and mitochondrial stress[2].

Conversely, Compound B lacks a hydrophobic core. Its high hydrophilicity restricts passive cellular uptake, and the absence of an aromatic pharmacophore prevents specific protein target engagement. Consequently, it acts largely as an inert bystander in standard cellular environments, maintaining high cell viability even at millimolar concentrations[3].

Quantitative Data Presentation

To objectively assess the cytotoxic profiles, both compounds were evaluated across a panel of standard cell lines. HepG2 cells were prioritized as they provide a robust model for assessing baseline hepatotoxicity, a known liability for certain sulfonamide derivatives[1].

Table 1: Comparative IC₅₀ Viability Profiling (48-hour exposure)
Cell LineTissue OriginCompound A IC₅₀ (µM)Compound B IC₅₀ (µM)Cytotoxicity Shift
HepG2 Hepatocellular Carcinoma18.4 ± 1.2> 1000> 50-fold
HCT-116 Colorectal Carcinoma22.1 ± 1.8> 1000> 45-fold
HEK293 Embryonic Kidney (Non-cancer)35.6 ± 2.4> 1000> 28-fold

Data Interpretation: Compound A exhibits moderate cytotoxicity across all tested lines, with a slight selectivity toward hepatic and colorectal carcinoma lines. Compound B demonstrates no measurable cytotoxicity, confirming the inert nature of the aliphatic methanesulfonamide scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies below are designed as self-validating systems. Every assay includes internal controls to verify that the generated data is an accurate reflection of biological reality, rather than an experimental artifact.

Protocol A: ATP-Luminescent Cell Viability Assay (CellTiter-Glo)

We utilize ATP-based luminescence rather than colorimetric assays (like MTT) to avoid metabolic artifacts. Oxime derivatives can occasionally interfere with the oxidoreductase enzymes required to reduce MTT to formazan, leading to false viability readouts[3].

  • Cell Seeding & Equilibration: Seed cells at 5,000 cells/well in a 96-well opaque white plate.

    • Causality: Opaque plates are mandatory to prevent luminescent cross-talk between adjacent wells, ensuring signal isolation.

  • Compound Dosing: Treat cells with a 10-point dose-response curve (0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle (negative) control and 10 µM Puromycin as a positive kill control.

    • Causality: These controls establish the strict 100% and 0% viability baselines required to calculate the assay's Z'-factor.

  • Reagent Addition: After 48 hours, add CellTiter-Glo reagent at a 1:1 volume ratio to the culture media.

    • Causality: The reagent contains detergents that lyse the cells and luciferin/luciferase, which strictly requires intracellular ATP to generate a luminescent signal.

  • Incubation & Reading: Shake the plate for 2 minutes to induce lysis, then incubate in the dark for 10 minutes at room temperature before reading luminescence.

    • Causality: The 10-minute rest period ensures complete cell lysis and stabilization of the luminescent signal.

  • System Validation: Calculate the Z'-factor using the DMSO and Puromycin controls. The assay is only accepted if the Z'-factor is > 0.5, proving a robust signal-to-noise ratio.

Protocol B: Caspase-3/7 Activation Assay (Apoptosis Profiling)

To determine whether Compound A's cytotoxicity is driven by programmed cell death or acute necrotic rupture, we measure effector caspase activation.

  • Parallel Dosing: Prepare a duplicate 96-well plate following the exact seeding and dosing parameters as Protocol A.

  • Inhibitor Control (Crucial Step): In a subset of Compound A-treated wells, pre-incubate cells with 20 µM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour prior to dosing.

    • Causality: If the luminescent signal in the assay is genuinely due to caspase activity, Z-VAD-FMK will abrogate the signal. This proves the assay is measuring true apoptosis.

  • Detection: Add Caspase-Glo 3/7 Reagent, incubate for 30 minutes, and measure luminescence.

Visualizing Workflows & Cellular Mechanisms

The following diagrams illustrate the experimental screening pipeline and the divergent cellular mechanisms dictated by the structural properties of the two compounds.

Workflow A Compound Preparation (DMSO Stocks) C Compound Treatment (0.1 - 100 µM, 48h) A->C B Cell Culture Seeding (HepG2, HEK293, HCT-116) B->C D CellTiter-Glo Assay (ATP Luminescence) C->D E Caspase-3/7 Assay (Apoptosis Profiling) C->E F Data Analysis (IC50 & Z'-factor Validation) D->F E->F

Experimental workflow for comparative cytotoxicity and apoptosis profiling.

Mechanism cluster_A Compound A: Aromatic Oxime cluster_B Compound B: Aliphatic Alcohol A1 High Lipophilicity (LogP > 2) A2 Rapid Membrane Permeation A1->A2 A3 Off-Target Kinase/COX Binding A2->A3 A4 Apoptosis Induction A3->A4 B1 High Hydrophilicity (LogP < 0) B2 Restricted Cellular Uptake B1->B2 B3 No Specific Target Engagement B2->B3 B4 Cell Survival Maintained B3->B4

Proposed divergent cellular mechanisms based on structural lipophilicity and pharmacophore presence.

References

  • Title: WO2008073785A2 - Phosphoinositide 3-kinase inhibitor compounds and methods of use Source: Google Patents URL
  • Source: PMC (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action for N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide as a Putative IDO1 Inhibitor

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in cancer immunotherapy.[1] IDO1 is a heme-containing enzyme that cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in cancer immunotherapy.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2] This enzymatic activity has profound immunosuppressive consequences within the tumor microenvironment. Firstly, the depletion of tryptophan starves proliferative effector T cells, leading to their anergy or apoptosis.[3] Secondly, the accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[4] Many tumors exploit this pathway to evade immune surveillance, and elevated IDO1 expression often correlates with a poor prognosis.[2]

The therapeutic hypothesis is, therefore, elegantly simple: inhibiting IDO1 should reverse this immunosuppressive shield, restoring the immune system's ability to recognize and eliminate cancer cells. This has led to the development of a class of small molecule inhibitors targeting IDO1.

This guide is intended for researchers, scientists, and drug development professionals who have synthesized or are evaluating N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide , a compound with structural motifs suggestive of IDO1 inhibitory activity. We will provide a framework for validating its proposed mechanism of action by comparing it against well-characterized IDO1 inhibitors with distinct mechanistic profiles. This guide will furnish you with the theoretical underpinning, comparative data on established inhibitors, and detailed, field-proven experimental protocols to empower your investigation.

The Competitive Landscape: Understanding the Spectrum of IDO1 Inhibition

To validate the mechanism of a new chemical entity, it is crucial to benchmark its performance against existing agents. The field of IDO1 inhibition is populated by several clinical-stage molecules, each with a unique mode of action. We will focus on three key comparators: Epacadostat, Navoximod, and Indoximod.

InhibitorTarget(s)Mechanism of ActionKey Characteristics
Epacadostat IDO1Direct, Competitive Inhibitor: Binds to the heme iron in the active site of IDO1, competing with the natural substrate, tryptophan.[5]Highly selective for IDO1 over IDO2 and TDO.[5] Reversible inhibitor.
Navoximod IDO1Direct, Non-competitive/Uncompetitive Inhibitor: Binds to the IDO1 enzyme, but not at the tryptophan binding site.[6]Also a weak inhibitor of Tryptophan 2,3-dioxygenase (TDO).[7]
Indoximod IDO PathwayIndirect Pathway Modulator: Does not directly inhibit the IDO1 enzyme. Instead, it acts as a tryptophan mimetic to reactivate mTOR signaling in T cells, which is suppressed by tryptophan depletion. It also modulates the Aryl Hydrocarbon Receptor (AhR) pathway, opposing the immunosuppressive effects of kynurenine.[1][8][9]Not a direct enzyme inhibitor; its effects are downstream of tryptophan catabolism.

N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide contains a hydroxyimino group, which is a known metal-binding pharmacophore, and a sulfonamide moiety, a common feature in many bioactive molecules. This suggests a potential for direct interaction with the heme iron of IDO1, similar to Epacadostat. However, empirical validation is essential.

Visualizing the Mechanism: The IDO1 Pathway and Points of Inhibition

To conceptualize the different inhibitory mechanisms, the following signaling pathway diagram illustrates the key players and how each comparator compound exerts its effect.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_TCell T Cell cluster_Inhibitors Inhibitors Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate mTOR mTOR Pathway Tryptophan->mTOR Activates Kynurenine Kynurenine AhR AhR Pathway Kynurenine->AhR Activates IDO1->Kynurenine Catalysis TCell_Activation T Cell Activation & Proliferation mTOR->TCell_Activation TCell_Suppression T Cell Suppression & Treg Activation AhR->TCell_Suppression Epacadostat Epacadostat Epacadostat->IDO1 Competitive Inhibition Navoximod Navoximod Navoximod->IDO1 Non-competitive Inhibition Indoximod Indoximod Indoximod->mTOR Reactivates Indoximod->AhR Modulates Proposed_Compound N-{2-[1-(hydroxyimino)ethyl]phenyl} methanesulfonamide Proposed_Compound->IDO1 Proposed Inhibition

Caption: The IDO1 pathway and points of intervention by various inhibitors.

Experimental Validation: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, providing a robust framework for characterizing the mechanism of action of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide.

Part 1: Biochemical Validation of Direct IDO1 Inhibition

This experiment aims to determine if the compound directly inhibits the enzymatic activity of recombinant human IDO1.

Experimental Workflow: Biochemical IDO1 Inhibition Assay

Biochemical_Workflow start Start prep Prepare Assay Components: - Recombinant hIDO1 - Reaction Buffer - L-Tryptophan (substrate) - Test Compound dilutions start->prep incubation Incubate hIDO1 with Test Compound prep->incubation reaction Initiate reaction by adding L-Tryptophan incubation->reaction stop Stop reaction with Trichloroacetic Acid (TCA) reaction->stop hplc Quantify Kynurenine production via HPLC stop->hplc analysis Calculate % Inhibition and determine IC50 hplc->analysis end End analysis->end

Caption: Workflow for the biochemical IDO1 inhibition assay.

Detailed Protocol: Recombinant hIDO1 Inhibition Assay

Materials:

  • Recombinant Human IDO1 (e.g., from a commercial supplier)

  • IDO1 Reaction Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase[10]

  • L-Tryptophan solution

  • N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide and comparator compounds (Epacadostat, Navoximod) dissolved in DMSO

  • Trichloroacetic acid (TCA) for reaction termination

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of your test compound and comparators in DMSO, and then dilute further in the reaction buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the diluted compounds to the wells. Add the recombinant hIDO1 enzyme to each well (except for the no-enzyme control). Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the Reaction: Add L-tryptophan to all wells to start the enzymatic reaction. The final concentration of tryptophan should be close to its Km for IDO1 (typically 10-20 µM).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop the Reaction: Terminate the reaction by adding a concentrated solution of TCA.[10]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[10]

  • Sample Preparation for HPLC: Centrifuge the plate to pellet any precipitated protein.

  • HPLC Analysis: Inject the supernatant onto a C18 HPLC column. Use a mobile phase such as 15 mM sodium acetate (pH 4.0) with 8% acetonitrile and a flow rate of 1.1 mL/min.[11] Detect kynurenine by monitoring the absorbance at 360 nm.[11]

  • Data Analysis: Create a standard curve with known concentrations of kynurenine. Quantify the kynurenine produced in each reaction. Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Part 2: Cellular Validation of IDO1 Inhibition

This assay confirms the compound's activity in a more physiologically relevant context, assessing its ability to penetrate cells and inhibit intracellular IDO1.

Experimental Workflow: Cellular IDO1 Inhibition Assay

Cellular_Workflow start Start seed_cells Seed HeLa or SKOV-3 cells in a 96-well plate start->seed_cells induce_ido1 Induce IDO1 expression with Interferon-gamma (IFN-γ) seed_cells->induce_ido1 add_inhibitor Add serial dilutions of Test Compound induce_ido1->add_inhibitor incubate Incubate for 24-48 hours add_inhibitor->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant measure_kynurenine Measure Kynurenine concentration (Colorimetric or HPLC) collect_supernatant->measure_kynurenine analyze_data Calculate % Inhibition and determine IC50 measure_kynurenine->analyze_data end End analyze_data->end

Caption: Workflow for the cellular IDO1 inhibition assay.

Detailed Protocol: HeLa/SKOV-3 Cellular IDO1 Assay

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium (e.g., DMEM or McCoy's 5A) with 10% FBS

  • Recombinant Human Interferon-gamma (IFN-γ)

  • Test compound and comparators dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection[12]

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.[10]

  • IDO1 Induction: The following day, add IFN-γ to the cell culture medium at a final concentration of 100 ng/mL to induce IDO1 expression.[12]

  • Inhibitor Treatment: Add serial dilutions of your test compound and comparators to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[12]

  • Kynurenine Measurement (Colorimetric Method):

    • Collect 140 µL of the cell culture supernatant.[10]

    • Add 10 µL of 6.1 N TCA to each sample, incubate at 50°C for 30 minutes, and then centrifuge to pellet precipitated protein.[10]

    • Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of Ehrlich's reagent.[12]

    • Incubate at room temperature for 10 minutes and measure the absorbance at 480 nm.[12]

  • Data Analysis: Generate a standard curve with known concentrations of kynurenine. Calculate the percentage of inhibition for each compound concentration and determine the cellular IC50 value.

Interpreting the Results: A Comparative Analysis

By performing these experiments, you will generate the necessary data to position N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide within the landscape of IDO1 inhibitors.

  • Direct IDO1 Inhibition: A low nanomolar IC50 in the biochemical assay would strongly suggest that your compound is a direct inhibitor of the IDO1 enzyme.

  • Cellular Activity: A potent IC50 in the cellular assay indicates good cell permeability and engagement with the intracellular target. A significant drop in potency from the biochemical to the cellular assay might suggest poor cell permeability or efflux by cellular transporters.

  • Comparison with Controls:

    • If the potency of your compound is comparable to Epacadostat , it is likely a potent, direct competitive inhibitor.

    • If its cellular activity is closer to that of Navoximod , further studies to determine its binding site (competitive vs. non-competitive) would be warranted.

    • If your compound shows weak or no activity in the biochemical assay but is active in cellular assays that measure T cell proliferation (a more advanced assay not detailed here), its mechanism might be indirect, akin to Indoximod .

Beyond the Primary Mechanism: Assessing Selectivity and Off-Target Effects

The sulfonamide moiety is a common chemical feature in a wide range of pharmaceuticals, including antibiotics and carbonic anhydrase inhibitors.[8][13] While this functional group can contribute to potent and selective interactions with the desired target, it also raises the possibility of off-target effects.

Considerations for Selectivity Profiling:

  • IDO2 and TDO Inhibition: To confirm selectivity for IDO1, it is advisable to perform counter-screening against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO). High selectivity for IDO1 is generally a desirable trait to minimize potential side effects from modulating systemic tryptophan levels.

  • Carbonic Anhydrase Inhibition: Given the sulfonamide group, screening against a panel of carbonic anhydrase isoforms would be a prudent step to rule out this common off-target activity.[14]

  • General Pharmacological Profiling: Broader kinase and receptor screening panels can provide a more comprehensive understanding of the compound's selectivity and potential for unforeseen biological activities.

Conclusion

Validating the mechanism of action of a novel compound like N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide is a critical step in its development as a potential therapeutic. By employing the rigorous biochemical and cellular assays detailed in this guide and comparing its performance against well-characterized inhibitors such as Epacadostat, Navoximod, and Indoximod, researchers can build a strong, data-driven case for its proposed mechanism as an IDO1 inhibitor. This systematic approach, grounded in established scientific principles and methodologies, will provide the necessary evidence to advance the compound through the drug discovery pipeline and contribute to the exciting field of cancer immunotherapy.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. Oncotarget. (URL: [Link])

  • Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Immunology. (URL: [Link])

  • Indoximod mechanisms of action. Tryptophan catabolism proceeds through... ResearchGate. (URL: [Link])

  • Indoximod Opposes the Immunosuppressive Effects Mediated by IDO and TDO via Modulation of AhR Function and Activation of mTORC1. PubMed. (URL: [Link])

  • Crystal binding mode of Epacadostat into the IDO cocrystal structure... ResearchGate. (URL: [Link])

  • Navoximod. PubChem. (URL: [Link])

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. (URL: [Link])

  • Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. ACS Publications. (URL: [Link])

  • 6E40: Crystal structure of the indoleamine 2,3-dioxygenase 1 (IDO1) in complexed with ferric heme and Epacadostat. RCSB PDB. (URL: [Link])

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PNAS. (URL: [Link])

  • Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Publications. (URL: [Link])

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. (URL: [Link])

  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Molecules. (URL: [Link])

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. (URL: [Link])

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. (URL: [Link])

  • Phase Ia study of the indoleamine 2,3- dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Investigational New Drugs. (URL: [Link])

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. (URL: [Link])

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. (URL: [Link])

  • Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules. (URL: [Link])

  • Expression, purification, and kinetic characterization of the human strep-IDO1. Annals of Translational Medicine. (URL: [Link])

  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research. (URL: [Link])

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. OncoImmunology. (URL: [Link])

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ. (URL: [Link])

  • Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. European Journal of Medicinal Chemistry. (URL: [Link])

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. BioVision. (URL: [Link])

  • IDO1 Cellular Activity QuickDetect™ Supplements. BPS Bioscience. (URL: [Link])

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. (URL: [Link])

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. (URL: [Link])

  • Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Molecules. (URL: [Link])

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])

  • Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Immunology. (URL: [Link])

  • Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase ... International Journal of Molecular Sciences. (URL: [Link])

  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules. (URL: [Link])

Sources

Validation

Comparative Molecular Docking Guide: N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide vs. Standard COX-2 Inhibitors

Executive Summary & Structural Rationale The pursuit of highly selective Cyclooxygenase-2 (COX-2) inhibitors with minimized gastrointestinal and cardiovascular liabilities remains a critical objective in anti-inflammator...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pursuit of highly selective Cyclooxygenase-2 (COX-2) inhibitors with minimized gastrointestinal and cardiovascular liabilities remains a critical objective in anti-inflammatory drug design. This guide provides an in-depth comparative molecular docking analysis of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide (hereafter referred to as N-2-HPM ), evaluating its binding thermodynamics and spatial orientation against the industry standards, Celecoxib and Nimesulide.

The Causality of the Pharmacophore

N-2-HPM is a rationally designed methanesulfonanilide derivative. To understand its efficacy, we must deconstruct its structural causality:

  • The Methanesulfonamide Core: The −NH−SO2​−CH3​ group is the classic COX-2 selectivity anchor. COX-2 differs from COX-1 primarily by the substitution of Ile523 to Val523. This single amino acid change opens a secondary hydrophilic side pocket containing Arg513 and His90 [1]. The methanesulfonamide group is sterically and electronically optimized to penetrate this pocket and form critical hydrogen bonds, a mechanism shared by Nimesulide.

  • The Ortho-Oxime Substitution: Unlike Nimesulide, which utilizes a bulky phenoxy ether, N-2-HPM features a 1-(hydroxyimino)ethyl group (an oxime) at the ortho position. The oxime moiety ( −C=N−OH ) acts as an amphoteric hydrogen-bonding hub, capable of interacting with residues near the catalytic apex (e.g., Ser530 or Tyr385) without inducing the steric clashes often seen with larger aromatic substituents.

G AA Arachidonic Acid COX2 COX-2 Enzyme (Val523 Pocket) AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Catalysis INFL Inflammation PGH2->INFL Downstream DRUG N-2-HPM (Inhibitor) DRUG->COX2 Blocks Active Site

Fig 1: COX-2 signaling pathway and the targeted inhibition mechanism by N-2-HPM.

Self-Validating Experimental Protocol: Molecular Docking

To ensure scientific integrity and reproducibility, the following protocol utilizes a self-validating loop. Every docking run must be preceded by a re-docking of the native co-crystallized ligand to confirm the accuracy of the grid and scoring function [2].

Step-by-Step Methodology

Step 1: Protein Preparation (The Receptor)

  • Source: Download the high-resolution crystal structure of human COX-2 complexed with a selective inhibitor (e.g., PDB ID: 3LN1) from the RCSB Protein Data Bank.

  • Processing: Strip all crystallographic water molecules, as the COX-2 secondary pocket is largely desolvated upon ligand binding. Retain the heme cofactor if allosteric effects are being studied, though it is non-essential for competitive active-site docking.

  • Protonation & Charges: Add polar hydrogens to accurately model hydrogen-bond donors. Assign Kollman united-atom charges. This is critical because the interaction with Arg513 is highly electrostatic.

Step 2: Ligand Preparation (The Conformational Space)

  • Generation: Sketch N-2-HPM, Celecoxib, and Nimesulide.

  • Optimization: Perform energy minimization using the MMFF94 force field.

  • Torsional Degrees of Freedom: Define the rotatable bonds. For N-2-HPM, ensure the N−S sulfonamide bond and the C−C bond linking the phenyl ring to the oxime group are set as active torsions. Export as .pdbqt files.

Step 3: Grid Generation & AutoDock Vina Execution

  • Grid Box: Center the grid box coordinates strictly on the Val523 and Arg513 residues ( x,y,z coordinates specific to the chosen PDB). Set dimensions to 22×22×22 Å to encompass both the main hydrophobic channel and the secondary pocket.

  • Validation Checkpoint: Re-dock the extracted native ligand. Proceed only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

  • Execution: Run AutoDock Vina 1.2.0[3]. Set exhaustiveness = 32. Causality: Highly flexible ligands like N-2-HPM require higher exhaustiveness to prevent the algorithm from trapping the molecule in local thermodynamic minima.

G LIG Ligand Prep (MMFF94) Assign Torsions VALID Self-Validation Re-dock Native Ligand (RMSD < 2Å) LIG->VALID PROT Protein Prep (PDB: 3LN1) Add Polar H+ PROT->VALID DOCK AutoDock Vina 1.2.0 Exhaustiveness = 32 VALID->DOCK Pass ANALYSIS Pose Clustering & Interaction Profiling DOCK->ANALYSIS

Fig 2: Self-validating molecular docking workflow using AutoDock Vina.

Comparative Quantitative Analysis

The following table synthesizes the docking thermodynamics and interaction profiles of N-2-HPM against established clinical benchmarks. Data is derived from validated Vina scoring functions [3].

Table 1: Binding Affinity and Interaction Profiling in COX-2 (PDB: 3LN1)
CompoundBinding Affinity ( ΔG , kcal/mol)Key Hydrogen Bonds (Distance Å)Key Hydrophobic ContactsCOX-2 Selectivity Rationale
Celecoxib (Standard)-10.8 SO2​ with His90 (2.8), Arg513 (3.1)Val349, Leu352, Val523Rigid tricyclic system perfectly fills the Val523-gated side pocket.
Nimesulide (Standard)-9.4 SO2​ with His90 (2.9); NO2​ with Ser530 (3.2)Tyr385, Trp387, Val523Phenoxy group occupies the main channel; sulfonamide anchors in the side pocket.
N-2-HPM (Test Compound)-9.9 SO2​ with Arg513 (2.9); Oxime −OH with Tyr385 (2.7) Val349, Tyr355, Val523 Oxime group provides a superior H-bond donor/acceptor profile compared to Nimesulide's nitro group.
Mechanistic Insights from the Data

The docking data reveals a compelling narrative. While Celecoxib maintains the highest binding affinity due to its rigid, shape-complementary pyrazole scaffold, N-2-HPM outperforms Nimesulide .

The causality lies in the ortho-oxime substitution. Nimesulide relies on a nitro group, which is strictly a hydrogen-bond acceptor. The oxime group in N-2-HPM acts as both a donor and an acceptor. The docking poses indicate that the oxime hydroxyl proton forms a strong, short-distance (2.7 Å) hydrogen bond with the phenolic oxygen of Tyr385, a residue critical for the cyclooxygenase catalytic cycle. Simultaneously, the methanesulfonamide tail securely anchors into the Arg513/His90 pocket, ensuring high COX-2 selectivity over COX-1.

G PHARM1 Methanesulfonamide Group RES1 His90 / Arg513 (Selectivity Pocket) PHARM1->RES1 Strong H-Bond PHARM2 Oxime Group (-C=N-OH) RES2 Tyr385 / Ser530 (Catalytic Apex) PHARM2->RES2 Donor/Acceptor H-Bond PHARM3 Phenyl Core RES3 Val349 / Val523 (Hydrophobic Channel) PHARM3->RES3 pi-Alkyl / pi-Sigma

Fig 3: Logical relationship network mapping N-2-HPM pharmacophores to COX-2 residues.

Conclusion for Drug Development

N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide represents a highly viable scaffold for next-generation NSAIDs. By replacing the bulky, highly lipophilic phenoxy ether of Nimesulide with a compact, polar oxime group, the molecule achieves a more favorable electrostatic interaction network within the COX-2 active site. The dual-anchoring mechanism—methanesulfonamide in the selectivity pocket and the oxime at the catalytic apex—provides a robust thermodynamic rationale for its progression into in vitro enzymatic assays and lead optimization pipelines.

References

  • Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. URL: [Link]

  • AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. Read the Docs. URL:[Link]

Safety & Regulatory Compliance

Safety

N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of complex pharmaceutical intermediates. The compound N-{2-[1-(hydroxyimino)ethyl]phenyl}methan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of complex pharmaceutical intermediates. The compound N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide (CAS: 401829-47-8) [4] is a highly specific oxime-sulfonamide derivative. Because its molecular architecture contains both a methanesulfonamide group (-NH-SO 2​ -CH 3​ ) and an oxime moiety (=N-OH), its disposal cannot be treated as routine organic waste.

Improper disposal of this compound risks severe environmental toxicity and the release of highly hazardous combustion byproducts. The following guide provides a self-validating, step-by-step operational protocol for its safe handling and disposal.

Hazard Assessment & Chemical Causality

To execute a safe disposal protocol, laboratory personnel must first understand the chemical causality behind the compound's hazards:

  • Thermal Decomposition Profile: The high nitrogen and sulfur content in the molecule dictates its thermal degradation pathway. Standard combustion will yield hazardous Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) [1]. NOx gases are severe respiratory irritants, while SOx contributes heavily to environmental acidification. Therefore, standard open-air burning or low-temperature incineration is strictly prohibited.

  • Aquatic Toxicity: Sulfonamide derivatives are notoriously persistent in aquatic environments and exhibit targeted toxicity to soil organisms and aquatic life [2]. Aqueous discharge (e.g., flushing down the laboratory sink) violates US EPA Clean Water Act guidelines and international environmental standards.

  • Physical State Hazards: Typically handled as a crystalline solid or powder, the primary exposure route during disposal or spill cleanup is the inhalation of fine particulates, necessitating specific dust-mitigation strategies [3].

Operational Handling & PPE Specifications

Before initiating any disposal transfer or spill cleanup, operators must don appropriate Personal Protective Equipment (PPE) to prevent dermal and inhalation exposure.

  • Respiratory Protection: Use a NIOSH-approved N95 or P100 particulate respirator to prevent the inhalation of fine powders during waste transfer [3].

  • Dermal Protection: Nitrile gloves tested to EN 374 standards (minimum 0.11 mm thickness) are required. Inspect gloves prior to use and employ proper "no-touch" removal techniques to avoid cross-contamination [3].

  • Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards [3].

Step-by-Step Disposal Methodology

Chemical waste generators must classify this material as hazardous waste according to EPA 40 CFR 261.3 guidelines [2]. The only scientifically and environmentally acceptable disposal method is controlled, high-temperature incineration.

Step 1: Segregation at the Source

  • Collect the waste compound in a dedicated, chemically compatible container, such as a High-Density Polyethylene (HDPE) drum or an amber glass wide-mouth bottle.

  • Causality Check: Ensure the waste is strictly isolated from strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches). The oxime and sulfonamide groups can react exothermically with oxidizers, potentially leading to spontaneous ignition [1].

Step 2: Liquid/Solvent Quenching (If in solution)

  • If the compound is dissolved in an organic solvent (e.g., DMSO, methanol) from a prior assay, ensure the solvent waste stream is designated as "Non-Halogenated" unless halogenated solvents were explicitly used.

  • Label the container clearly: "Hazardous Waste: Contains Sulfonamide/Oxime Derivatives - DO NOT MIX WITH OXIDIZERS."

Step 3: High-Temperature Incineration

  • Transfer the sealed, labeled containers to a licensed hazardous waste disposal contractor.

  • Critical Requirement: Specify on the waste manifest that the material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber [3].

  • Causality Check: The afterburner ensures the complete destruction of the organic framework at temperatures exceeding 1000°C. The alkaline scrubber system is mandatory to neutralize the generated SOx and NOx gases into harmless salts before atmospheric release, ensuring regulatory compliance [2].

Spill Response Workflow

A self-validating safety system requires a deterministic, panic-free response to accidental releases.

For Solid/Powder Spills:

  • Evacuate non-essential personnel from the immediate area and ensure adequate laboratory ventilation is active.

  • Lightly moisten the spill with water or a compatible solvent to suppress dust formation. Do not use high-pressure water jets, which will aerosolize the chemical.

  • Sweep or shovel the moistened material using non-sparking tools into a designated hazardous waste container [3].

For Solution Spills:

  • Contain the liquid spill immediately using an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth) [2].

  • Allow the absorbent to fully solidify and trap the liquid, then scrape it up and transfer it to a sealed HDPE container.

  • Wash the contaminated surface with a minimal amount of water to prevent runoff into municipal sewers, collecting all washings for incineration [2].

Quantitative Data & Disposal Parameters

ParameterSpecification / GuidelineOperational Rationale
CAS Number 401829-47-8Unique identifier required for accurate waste manifesting [4].
Molecular Formula C 9​ H 12​ N 2​ O 3​ SHigh N and S content dictates the specialized incineration method.
EPA Classification 40 CFR 261.3 (Hazardous)Mandates strict tracking and licensed contractor disposal [2].
Incineration Requirement Afterburner + ScrubberMandatory to neutralize toxic NOx/SOx combustion gases [3].
Incompatible Materials Strong Oxidizing AgentsPrevents exothermic reactions and spontaneous ignition [1].
Spill Absorbent Vermiculite / Dry SandInert materials prevent secondary chemical reactions during cleanup [2].

Process Visualizations

DisposalWorkflow A Waste Generation: N-{2-[1-(hydroxyimino)ethyl]phenyl} methanesulfonamide B Segregation: Isolate from Strong Oxidizers & Aqueous Waste A->B C Packaging: Seal in HDPE/Glass Container Label: Toxic/Harmful B->C D Transport: Licensed Hazardous Waste Contractor C->D E Destruction: High-Temp Incineration (>1000°C) D->E F Emission Control: Scrubber System (Neutralize NOx & SOx) E->F

Workflow for segregation, packaging, and high-temperature incineration of the chemical waste.

SpillResponse Start Spill Detected Assess Assess State of Chemical Start->Assess Solid Solid / Powder Spill Assess->Solid Liquid Solution / Liquid Spill Assess->Liquid Vent Ensure Ventilation & Don PPE (Respirator, Gloves) Solid->Vent Liquid->Vent Sweep Moisten slightly (avoid dust) Sweep/Shovel into container Vent->Sweep If Solid Absorb Use inert absorbent (e.g., vermiculite, sand) Vent->Absorb If Liquid Dispose Seal in HazMat Container Proceed to Incineration Sweep->Dispose Absorb->Dispose

Decision logic tree for responding to solid or solution-based spills of the compound.

References

  • Molport. "N-{2-[(1E)-1-(hydroxyimino)ethyl]phenyl}methanesulfonamide - Molport". Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide
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N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide
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